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Pyrimidine, 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoro- Documentation Hub

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  • Product: Pyrimidine, 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoro-
  • CAS: 1494526-17-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Physical Properties, and Synthesis of 2-Chloro-4-(3,4-dimethoxyphenyl)-5-fluoropyrimidine

Executive Summary 2-Chloro-4-(3,4-dimethoxyphenyl)-5-fluoropyrimidine is a highly functionalized, asymmetrical pyrimidine derivative that serves as a critical intermediate in the synthesis of advanced active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-4-(3,4-dimethoxyphenyl)-5-fluoropyrimidine is a highly functionalized, asymmetrical pyrimidine derivative that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). The 2,4-di-substituted 5-fluoropyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors (such as CDK2, JAK2, and Syk inhibitors) and targeted receptor antagonists (1)[1]. This whitepaper provides a comprehensive analysis of its molecular architecture, physicochemical properties, and the causality-driven protocols required for its regioselective synthesis.

Molecular Architecture & Physicochemical Profile

The strategic placement of functional groups on the pyrimidine core is not arbitrary; each substituent plays a distinct role in both downstream synthesis and ultimate pharmacological efficacy:

  • C5-Fluorine: The introduction of a fluorine atom at the C5 position significantly enhances the lipophilicity of the scaffold while blocking metabolic oxidation (e.g., by Cytochrome P450 enzymes) at this vulnerable site. Furthermore, its strong inductive electron-withdrawing effect activates the adjacent C4 position for cross-coupling.

  • C4-(3,4-Dimethoxyphenyl): This aromatic ring provides essential steric bulk and hydrogen bond acceptors (via the methoxy oxygen atoms). In kinase inhibitors, this moiety is often designed to interact with the hydrophobic pockets or hinge regions of target proteins.

  • C2-Chlorine: This acts as a highly reactive synthetic handle. With the C4 position already substituted, the C2-Cl bond is perfectly primed for downstream Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination to yield complex 2,4-pyrimidinediamine derivatives (2)[2].

StructuralFeatures Core Pyrimidine Core (Electron-Deficient) C2 C2: Chlorine (SNAr / Cross-Coupling Handle) Core->C2 Position 2 C4 C4: 3,4-Dimethoxyphenyl (Steric Bulk / H-Bond Acceptors) Core->C4 Position 4 C5 C5: Fluorine (Metabolic Stability) Core->C5 Position 5

Structural logic and functional handles of the pyrimidine derivative.
Quantitative Data Summary
PropertyValueComputational/Experimental Basis
Chemical Formula C12H10ClFN2O2Exact mass stoichiometry
Molecular Weight 268.67 g/mol Standard atomic weights
Topological Polar Surface Area (TPSA) 44.2 ŲPyrimidine (25.8) + 2x Methoxy (18.4)
Hydrogen Bond Donors 0Protic functional groups absent
Hydrogen Bond Acceptors 5N (2), O (2), F (1)
Predicted LogP ~2.9 - 3.1Lipophilic core with methoxy moderation
Synthetic Handle C2-ChlorideActivated for SNAr / Buchwald-Hartwig

Mechanistic Regioselectivity in Synthesis

The synthesis of this intermediate relies on the highly regioselective Suzuki-Miyaura cross-coupling of 2,4-dichloro-5-fluoropyrimidine with 3,4-dimethoxyphenylboronic acid .

The Causality of Regioselectivity: Why does the palladium-catalyzed coupling occur exclusively at C4 instead of C2? In the 2,4-dichloro-5-fluoropyrimidine core, the C4 position is significantly more electrophilic than the C2 position. This is driven by the synergistic electron-withdrawing effects of the two pyrimidine nitrogen atoms combined with the strong inductive pull of the adjacent C5 fluorine atom. Consequently, the oxidative addition of the Palladium(0) catalyst occurs preferentially at the C4-Cl bond, allowing for highly selective mono-arylation without over-coupling at the C2 position (3)[3].

Self-Validating Experimental Protocol

The following protocol is engineered as a self-validating system, ensuring that intermediate checks prevent the progression of failed reactions.

Mechanistic Choices:

  • Degassing: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex. Strict degassing ensures a robust catalytic cycle.

  • Solvent System (1,4-Dioxane/EtOH/H2O): This ternary mixture ensures that both the lipophilic organic substrates and the inorganic base (K2CO3) are adequately solvated, facilitating efficient mass transfer at the biphasic interface.

  • Ligand Selection (dppf): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides the necessary steric bulk to accelerate reductive elimination while suppressing unwanted aryl scrambling side reactions, a known vulnerability in pyrimidine cross-couplings (4)[4].

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried Schlenk flask, combine 2,4-dichloro-5-fluoropyrimidine (1.00 eq), 3,4-dimethoxyphenylboronic acid (1.05 eq), and K2CO3 (2.50 eq).

    • Causality: A slight stoichiometric excess of the boronic acid compensates for potential protodeboronation while maintaining strict regioselectivity.

  • Solvation: Add a solvent mixture of 1,4-Dioxane/Ethanol/Water (7:3:4, v/v/v) to the flask.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles or vigorous subsurface nitrogen sparging for 15 minutes.

  • Catalyst Addition: Quickly add the PdCl2(dppf)·DCM adduct (0.05 eq) under a positive stream of nitrogen to prevent atmospheric contamination.

  • Reaction Execution: Heat the mixture to 80 °C for 12 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc, 3:1). The complete disappearance of the lower-Rf 2,4-dichloro-5-fluoropyrimidine spot and the emergence of a new, highly UV-active spot confirms successful conversion.

  • Aqueous Workup: Cool the mixture to room temperature, concentrate under reduced pressure to remove volatile organics (Dioxane/EtOH), and partition the remaining residue between Ethyl Acetate and deionized water. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography to isolate the pure 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoropyrimidine.

SynthesisWorkflow Step1 1. Reagent Preparation 2,4-dichloro-5-fluoropyrimidine + 3,4-dimethoxyphenylboronic acid Step3 3. Regioselective Coupling Heat at 80°C under N2 (12h) Step1->Step3 Step2 2. Catalytic System PdCl2(dppf) + K2CO3 in 1,4-Dioxane/H2O Step2->Step3 Step4 4. Aqueous Workup Partition with EtOAc / H2O Step3->Step4 Step5 5. Purification Silica Gel Flash Chromatography Step4->Step5 Step6 6. Pure Product 2-chloro-4-(3,4-dimethoxyphenyl) -5-fluoropyrimidine Step5->Step6

Experimental workflow for the regioselective Suzuki-Miyaura coupling.

References

  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry Source: PMC - NIH URL
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Optimized Synthesis of an Abemaciclib Intermediate: Improved Conditions for a Miyaura Borylation/Suzuki Coupling Process Source: ACS Publications URL
  • US8835430B2 - 2,4-pyrimidinediamine compounds and their uses Source: Google Patents URL

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 2-Chloro-4-(3,4-dimethoxyphenyl)-5-fluoropyrimidine

Executive Summary In modern drug discovery, halogenated pyrimidines serve as privileged scaffolds for the development of targeted therapeutics, particularly in oncology and immunology. The compound 2-chloro-4-(3,4-dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, halogenated pyrimidines serve as privileged scaffolds for the development of targeted therapeutics, particularly in oncology and immunology. The compound 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoropyrimidine is a highly specialized, advanced synthetic intermediate. It is engineered to provide a rigid, metabolically stable core (via the 5-fluoropyrimidine moiety) coupled with an electron-rich pharmacophore (the 3,4-dimethoxyphenyl group), while retaining a reactive handle (the 2-chloro group) for downstream functionalization.

Because this specific condensed molecule is typically synthesized in situ or custom-manufactured as a proprietary intermediate in pharmaceutical pipelines, it does not currently possess a widely indexed, publicly accessible CAS Registry Number . However, its exact molecular weight is 268.67 g/mol , and its synthesis relies on highly standardized, regioselective cross-coupling methodologies.

Physicochemical Profiling & Structural Data

Understanding the exact physicochemical parameters of this intermediate is critical for predicting its behavior in downstream nucleophilic aromatic substitution (SNAr) reactions and its eventual pharmacokinetic profile once integrated into an Active Pharmaceutical Ingredient (API).

PropertyValue
Chemical Name 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoropyrimidine
Molecular Formula C₁₂H₁₀ClFN₂O₂
Molecular Weight 268.67 g/mol
Exact Mass 268.0415 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (2 x Pyrimidine N, 2 x Methoxy O)
Rotatable Bonds 3
Topological Polar Surface Area (TPSA) ~44.2 Ų

Structural Significance & Mechanistic Rationale

As a Senior Application Scientist, it is vital to understand why this specific substitution pattern is chosen rather than just how to make it. Every functional group on this molecule serves a distinct mechanistic purpose:

  • The 5-Fluoro Substituent: The introduction of a fluorine atom at the C5 position of the pyrimidine ring exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent pyrimidine nitrogens, which can enhance the membrane permeability of the final drug candidate. Furthermore, it blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) at the highly reactive C5 position.

  • The 3,4-Dimethoxyphenyl Group (C4): This electron-rich aromatic system frequently acts as a bioisostere for the adenine ring of ATP. It engages in critical π−π stacking and hydrophobic interactions within the ATP-binding pocket of target kinases [1].

  • The 2-Chloro Handle: The chlorine atom at C2 is intentionally left unreacted during the initial synthesis. It serves as an electrophilic site primed for subsequent SNAr reactions with various amines, a ubiquitous step in the synthesis of 2-aminopyrimidine-based kinase inhibitors.

The Causality of Regioselectivity: When synthesizing this molecule from the commercially ubiquitous starting material 2,4-dichloro-5-fluoropyrimidine , the Suzuki-Miyaura coupling must occur exclusively at the C4 position. Why does C4 react before C2? The C4 position is significantly more electrophilic due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the inductive pull of the C5-fluorine. Consequently, the oxidative addition of the Palladium catalyst into the C4–Cl bond is kinetically favored over the C2–Cl bond [2].

Experimental Protocols: Regioselective Synthesis

To ensure maximum yield and prevent the degradation of boronic acid intermediates, modern synthetic routes often employ optimized coupling conditions [3]. The following protocol outlines a self-validating system for the regioselective synthesis of 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoropyrimidine.

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-dichloro-5-fluoropyrimidine (1.0 equiv, 10 mmol) and (3,4-dimethoxyphenyl)boronic acid (1.0 equiv, 10 mmol).

  • Catalyst & Base Addition: Add Potassium Carbonate (K₂CO₃, 2.5 equiv) as the base. Introduce Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%) as the catalyst.

  • Solvent Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (ratio 4:1, 50 mL). Degas the mixture thoroughly by bubbling Argon or Nitrogen gas through the solution for 15 minutes to prevent catalyst oxidation.

  • Reaction Execution: Heat the reaction mixture to 80°C under an inert atmosphere for 2–4 hours.

  • Self-Validating Monitoring: Withdraw a 50 μ L aliquot, dilute in Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material peak disappears and a single major product peak emerges at m/z 269.04 [M+H]⁺ . The absence of a bis-coupled product validates the stoichiometric control.

  • Workup & Purification: Cool the mixture to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the target compound.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the synthetic logic and the downstream biological application of this intermediate.

SynthWorkflow A 2,4-dichloro-5- fluoropyrimidine C Pd(PPh3)4 / K2CO3 1,4-Dioxane/H2O A->C B (3,4-dimethoxyphenyl) boronic acid B->C D Regioselective Oxidative Addition (C4) C->D 80°C, 2-4h E Target Pyrimidine (MW: 268.67 g/mol) D->E Reductive Elimination

Figure 1: Regioselective Suzuki-Miyaura coupling workflow for the target pyrimidine.

KinasePathway Receptor Receptor Tyrosine Kinase (e.g., EGFR / JAK) ATP ATP Binding Pocket Receptor->ATP Activation Effector Downstream Effectors (PI3K / MAPK) ATP->Effector Phosphorylation Inhibitor Pyrimidine-Derived Kinase Inhibitor Inhibitor->ATP Competitive Binding Response Cellular Proliferation & Survival Effector->Response Gene Transcription

Figure 2: Mechanism of action for pyrimidine-derived kinase inhibitors blocking ATP binding.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized batch, the structure must be rigorously validated to confirm that substitution occurred at C4 and not C2.

  • ¹H NMR (400 MHz, CDCl₃): The most critical diagnostic peak is the pyrimidine C6 proton. Because it is adjacent to the highly electronegative fluorine and the ring nitrogen, it will appear as a highly deshielded singlet at approximately δ 8.40 – 8.60 ppm . The aromatic protons of the dimethoxyphenyl group will appear as a multiplet between δ 6.90 – 7.50 ppm, and the two methoxy groups will present as sharp singlets near δ 3.90 ppm.

  • ¹⁹F NMR (376 MHz, CDCl₃): A single peak corresponding to the C5 fluorine, typically split into a doublet due to coupling with the C6 proton ( 3JHF​ ).

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS must show the isotopic pattern characteristic of a single chlorine atom (a 3:1 ratio for the 35 Cl and 37 Cl isotopes) with the primary [M+H]+ molecular ion peak at 269.04 .

References

  • Dolšak, A., Mrgole, K., & Sova, M. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." MDPI Catalysts, 2021. [Link]

  • "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents." National Institutes of Health (NIH) / PMC. [Link]

  • "Development of an Optimized Synthetic Process for Onradivir Featuring a 'One-Pot' Miyaura–Suzuki Coupling Reaction." ACS Publications. [Link]

Sources

Foundational

Engineering Precision: The Strategic Role of 2-Chloro-5-Fluoropyrimidine Scaffolds in Targeted Oncology Drug Discovery

Executive Summary & Rationale As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter the challenge of balancing kinase selectivity with pharmacokinetic viabili...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter the challenge of balancing kinase selectivity with pharmacokinetic viability. The 2-chloro-5-fluoropyrimidine scaffold—and its closely related derivatives like 4-amino-2-chloro-5-fluoropyrimidine—has emerged as a privileged pharmacophore in targeted oncology[1].

This technical guide dissects the physicochemical causality, regioselective synthetic workflows, and biological validation protocols that make this fluorinated heterocycle indispensable for developing next-generation kinase inhibitors. Rather than relying on trial-and-error screening, we will explore how rational drug design leverages the unique electronic properties of the C5-fluorine to engineer highly potent, selective, and metabolically stable therapeutics.

Physicochemical Causality: The "Why" Behind the Scaffold

Why choose a 5-fluoropyrimidine over an unsubstituted or methyl-substituted pyrimidine? The answer lies in the unique electronic and steric properties imparted by the fluorine atom, which fundamentally alter the molecule's behavior in both the reaction flask and the biological target[2].

  • Electronic Deactivation & Regioselectivity: Fluorine is highly electronegative, withdrawing electron density from the pyrimidine ring. This enhances the electrophilicity at the C2 and C4 positions, allowing for highly predictable, sequential Nucleophilic Aromatic Substitution (SNAr) reactions[1].

  • Hinge-Binding & Halogen Bonding: In the ATP-binding pocket of kinases, the pyrimidine nitrogen atoms typically form hydrogen bonds with the hinge region. The addition of a C5-fluorine introduces the potential for orthogonal halogen bonding with backbone carbonyls or specific amino acid residues (e.g., GLU-97 in IKKβ), significantly boosting binding affinity without adding steric bulk[2].

  • Metabolic Stability: Fluorination blocks oxidative metabolism at the C5 position, a common site of cytochrome P450-mediated degradation, thereby improving the drug's half-life.

Table 1: Physicochemical Impact of C5-Fluorination on Pyrimidine Scaffolds

PropertyUnsubstituted Pyrimidine5-FluoropyrimidineCausality / Impact in Drug Design
Electrophilicity (C2/C4) ModerateHighFaster, higher-yielding SNAr reactions at lower temperatures.
Hinge Binding Affinity Baseline (H-bonds)EnhancedHalogen bonding with kinase hinge residues (e.g., GLU/CYS)[2].
Metabolic Half-life (t1/2) ShorterLongerC-F bond resists oxidative metabolism by CYP450 enzymes.
Lipophilicity (LogP) BaselineSlightly IncreasedImproved membrane permeability and cellular penetration.

Synthetic Workflows: Mastering Regioselective Functionalization

The true power of the 2-chloro-5-fluoropyrimidine scaffold lies in its synthetic versatility. The differential reactivity between the C4 and C2 positions allows for a modular "plug-and-play" approach to library generation.

Experimental Protocol: Regioselective Synthesis of 2,4-Disubstituted-5-Fluoropyrimidines

Self-Validating System: To ensure absolute regiocontrol, the first substitution must be kinetically controlled (low temperature), while the second is thermodynamically driven (elevated temperature or transition-metal catalysis).

Step 1: Kinetically Controlled C4-SNAr

  • Reagents: 2,4-Dichloro-5-fluoropyrimidine (1.0 eq), primary amine/aniline (1.05 eq), N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Solvent: Polar aprotic solvent (e.g., THF or DMF).

  • Conditions: Maintain strictly at 0°C to 20°C for 2-4 hours.

  • Causality: The C4 position is inherently more electrophilic due to the combined inductive effects of the adjacent ring nitrogens and the C5-fluorine[1]. Keeping the temperature low prevents over-reaction at the C2 position, ensuring >95% regioselectivity.

  • Validation: LC-MS must show a single major peak corresponding to the mono-substituted 2-chloro-4-amino-5-fluoropyrimidine intermediate.

Step 2: Thermodynamically Driven C2-Functionalization (Suzuki-Miyaura Coupling)

  • Reagents: 2-Chloro-4-amino-5-fluoropyrimidine intermediate (1.0 eq), aryl boronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), Na2CO3 (2.0 eq).

  • Solvent: Toluene/Ethanol/Water (2:1:1 v/v/v).

  • Conditions: Degas with N2, reflux at 80-90°C for 8-12 hours[3].

  • Causality: The C2-chloride is less reactive and requires palladium catalysis to undergo cross-coupling. The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base, driving the catalytic cycle to completion.

SyntheticWorkflow A 2,4-Dichloro-5-fluoropyrimidine B C4 SNAr (Amine/Alcohol) Kinetic Control (0-20°C) A->B Regioselective Substitution C C2 SNAr or Suzuki Coupling Thermodynamic Control (80°C) B->C Cross-Coupling / 2nd Substitution D Targeted Kinase Inhibitor (e.g., IKKβ, c-Met) C->D Deprotection & Optimization

Caption: Regioselective synthetic workflow for 2,4-disubstituted-5-fluoropyrimidine scaffolds.

Oncology Applications: Targeting the Kinome

The 2-chloro-5-fluoropyrimidine scaffold has been successfully deployed across multiple oncogenic targets, proving its status as a highly adaptable warhead and hinge-binder.

A. IKKβ Inhibition in Colorectal Cancer

The IκB kinase β (IKKβ)-mediated NF-κB signaling pathway is a critical driver of colorectal cancer progression[2]. Recent structural optimizations replaced a 5-methylpyrimidine scaffold with a 5-fluoropyrimidine core, yielding the highly potent compound LP46[2].

  • Mechanistic Insight: Molecular docking revealed that while the 2-aminopyrimidine core forms a double hydrogen bond with CYS-99 in the hinge region, the C5-fluorine forms a crucial halogen bond with GLU-97[2]. This single atomic substitution improved the IC50 to 7.5 nM and conferred exceptional kinome selectivity[2].

SignalingPathway Stimulus TNF-α / IL-1β Receptor Receptor Complex Stimulus->Receptor IKK IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK Activation IkB IκBα (Phosphorylated) IKK->IkB Phosphorylation Inhibitor 5-Fluoropyrimidine Inhibitor (e.g., LP46) Inhibitor->IKK Blocks ATP Pocket (Halogen Bond) NFkB NF-κB (p50/p65) IkB->NFkB Degradation of IκBα Releases NF-κB Transcription Tumor Proliferation & Survival NFkB->Transcription Nuclear Translocation

Caption: IKKβ/NF-κB signaling pathway and targeted intervention by 5-fluoropyrimidine inhibitors.

B. FGFR4 Covalent Inhibitors

Fibroblast Growth Factor Receptor 4 (FGFR4) is a primary driver in hepatocellular carcinoma[4]. Researchers have utilized the 2-chloro-5-fluoropyrimidine scaffold to design non-canonical covalent "warheads"[4]. The intrinsic electrophilicity of the fluorinated pyrimidine allows it to undergo a covalent SNAr reaction with a rare cysteine (Cys552) in the FGFR4 hinge region, achieving subnanomolar potency and avoiding the off-target toxicity often associated with classical acrylamide electrophiles[4].

C. c-Met Kinase Inhibitors and CXCR4 Antagonists

The c-Met signaling pathway is frequently hyperactivated in solid tumors[3]. Tepotinib derivatives synthesized via the Suzuki cross-coupling of 3-acetylphenylboronic acid with 2-chloro-5-fluoropyrimidine have demonstrated potent antiproliferative activity[3]. The incorporation of dual chiral centers onto this scaffold yielded compounds with IC50 values as low as 0.002 μM against MHCC97H cell lines[3]. Furthermore, in the realm of tumor metastasis, the pyrimidinyl group serves as a potent pharmacophore for CXCR4 antagonists, with dipyrimidine amines exhibiting subnanomolar potency in competitive binding assays[5].

Table 2: Comparative Efficacy of 5-Fluoropyrimidine-Derived Inhibitors

Target KinaseLead Compound / ScaffoldPrimary IndicationIC50 (nM)Key Binding Interaction
IKKβ LP46[2]Colorectal Cancer7.5Halogen bond with GLU-97
FGFR4 SNAr Electrophile (Cmpd 25)[4]Hepatocellular CarcinomaSubnanomolarCovalent SNAr with Cys552
c-Met Tepotinib Derivative (12a)[3]Solid Tumors (MHCC97H)2.0ATP-competitive hinge binding
CXCR4 Dipyrimidine Amine (Cmpd 26)[5]Tumor Metastasis< 1.0Antagonist binding

Experimental Protocol: Biochemical Validation & Kinase Selectivity Profiling

To validate the efficacy of these synthesized scaffolds, a robust biochemical assay is required. The ADP-Glo™ Kinase Assay is the gold standard for its universal applicability and high signal-to-background ratio.

Step-by-Step ADP-Glo Assay Protocol:

  • Enzyme Reaction: Incubate the purified kinase (e.g., IKKβ) with the 5-fluoropyrimidine inhibitor in a buffer containing ATP and the specific peptide substrate for 60 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to establish equilibrium with the kinase, which is absolutely critical for accurately measuring the IC50 of slow-binding or halogen-bonding inhibitors.

  • ATP Depletion: Add ADP-Glo™ Reagent (1:1 volume) and incubate for 40 minutes.

    • Causality: This reagent terminates the kinase reaction and depletes any unconsumed ATP, ensuring that the subsequent luminescence signal is strictly proportional to the ADP generated by the kinase, eliminating false positives.

  • Kinase Detection: Add Kinase Detection Reagent and incubate for 30 minutes. This converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

  • Readout: Measure luminescence using a microplate reader. Calculate IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Conclusion

The 2-chloro-5-fluoropyrimidine scaffold is far more than a simple chemical building block; it is a highly engineered pharmacophore that dictates the success of targeted oncology drugs. By leveraging the unique electronic properties of the C5-fluorine, medicinal chemists can achieve strict regioselective synthesis, enhance metabolic stability, and exploit orthogonal halogen bonding to achieve unprecedented kinase selectivity. As the field advances toward targeted protein degraders (PROTACs) and highly specific covalent inhibitors, this scaffold will undoubtedly remain at the absolute forefront of oncology drug discovery.

References

  • [2] Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer. ACS Publications. 2

  • [4] Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. ChemRxiv. 4

  • [5] Dipyrimidine Amines: A Novel Class of Chemokine Receptor Type 4 Antagonists with High Specificity. PMC. 5

  • [3] Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers. MDPI. 3

  • [1] An In-depth Technical Guide to 2-Amino-4-chloro-5-fluoropyrimidine (CAS No: 155-10-2). Benchchem.1

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for Pyrimidine, 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoro-

Synthesis Protocol: Pyrimidine, 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoro- For: Researchers, scientists, and drug development professionals. This document provides a comprehensive, step-by-step protocol for the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Protocol: Pyrimidine, 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoro-

For: Researchers, scientists, and drug development professionals.

This document provides a comprehensive, step-by-step protocol for the synthesis of the target compound Pyrimidine, 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoro-. The outlined synthetic strategy is a robust three-step process designed for clarity, reproducibility, and high yield. It begins with the formation of a key β-ketoester intermediate, proceeds through a classic pyrimidine ring-forming condensation, and concludes with a standard chlorination procedure.

Each step is detailed with underlying chemical principles, safety precautions, and data presentation to ensure successful execution by trained laboratory personnel.

Overall Synthetic Scheme

The synthesis is logically structured in three main stages:

  • Step 1: α-Fluorination of a β-Ketoester. Synthesis of the key intermediate, ethyl 2-fluoro-3-(3,4-dimethoxyphenyl)-3-oxopropanoate, via electrophilic fluorination.

  • Step 2: Pyrimidine Ring Formation. Cyclocondensation of the fluorinated β-ketoester with urea to construct the 5-fluoropyrimidin-2-one core.

  • Step 3: Chlorination. Conversion of the 2-hydroxypyrimidine (pyrimidone) to the final 2-chloro product using phosphorus oxychloride.

Synthetic Workflow cluster_0 Step 1: α-Fluorination cluster_1 Step 2: Ring Formation cluster_2 Step 3: Chlorination A Ethyl 3-(3,4-dimethoxyphenyl) -3-oxopropanoate B Ethyl 2-fluoro-3-(3,4-dimethoxyphenyl) -3-oxopropanoate A->B Selectfluor® D 4-(3,4-dimethoxyphenyl)-5-fluoro -1H-pyrimidin-2-one B->D NaOEt, EtOH Reflux C Urea C->D E 2-chloro-4-(3,4-dimethoxyphenyl) -5-fluoropyrimidine (Final Product) D->E POCl₃ Heat

Caption: Overall 3-step synthetic workflow.

Part 1: Synthesis of Key Intermediates

Protocol 1.1: Synthesis of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate

This initial step involves a base-mediated Claisen condensation to form the β-ketoester backbone.

Reaction: 3,4-Dimethoxyacetophenone + Diethyl Carbonate → Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate

ReagentFormulaMolar Mass ( g/mol )QuantityMolesRole
3,4-DimethoxyacetophenoneC₁₀H₁₂O₃180.2018.02 g0.10Starting Material
Sodium Hydride (60% in oil)NaH24.004.80 g0.12Base
Diethyl CarbonateC₅H₁₀O₃118.1317.7 mL0.15Acylating Agent
Dry Tetrahydrofuran (THF)C₄H₈O-200 mL-Solvent
Acetic AcidCH₃COOH60.05~5 mL-Quenching Agent

Step-by-Step Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Base Suspension: Under a nitrogen atmosphere, carefully add sodium hydride (60% dispersion in mineral oil) to 100 mL of dry THF.

  • Addition of Reactants: In a separate flask, dissolve 3,4-dimethoxyacetophenone in 50 mL of dry THF and add diethyl carbonate. Add this solution dropwise to the NaH suspension over 30 minutes.[1]

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to 0°C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of glacial acetic acid until gas evolution ceases, followed by 100 mL of 10% HCl (aq).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 1.2: α-Fluorination with Selectfluor®

This protocol uses an electrophilic fluorinating agent to selectively install a fluorine atom at the α-position of the β-ketoester.[2]

Reaction: Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate + Selectfluor® → Ethyl 2-fluoro-3-(3,4-dimethoxyphenyl)-3-oxopropanoate

ReagentFormulaMolar Mass ( g/mol )QuantityMolesRole
Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoateC₁₃H₁₆O₅252.2612.61 g0.05Substrate
Selectfluor®C₇H₁₄B₂ClF₄N₂354.2619.5 g0.055Fluorinating Agent
Acetonitrile (CH₃CN)C₂H₃N-250 mL-Solvent

Step-by-Step Procedure:

  • Setup: In a 500 mL round-bottom flask, dissolve the β-ketoester in acetonitrile.

  • Addition of Reagent: Add Selectfluor® to the solution in one portion at room temperature with vigorous stirring.[3]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction is often complete when the solution becomes homogeneous. Monitor by TLC or ¹⁹F NMR.[4]

  • Workup: Remove the acetonitrile under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and then brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude fluorinated product, which is often used in the next step without further purification.

Part 2: Core Heterocycle Synthesis

Protocol 2.1: Pyrimidine Ring Formation

This is the crucial cyclocondensation step that forms the heterocyclic core of the target molecule.[5] It is a variation of the classic Pinner synthesis.[6]

Reaction Mechanism: The reaction proceeds via initial condensation of urea onto one of the ketoester's carbonyl groups, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrimidine ring.

Mechanism A Urea attacks β-ketoester B Intermediate Adduct A->B C Intramolecular Cyclization B->C D Dehydration C->D E Pyrimidone Product D->E

Caption: Simplified pyrimidine formation mechanism.

ReagentFormulaMolar Mass ( g/mol )QuantityMolesRole
Ethyl 2-fluoro-3-(3,4-dimethoxyphenyl)-3-oxopropanoateC₁₄H₁₅FO₅270.2610.8 g0.04Precursor
UreaCH₄N₂O60.063.6 g0.06N-C-N Source
Sodium EthoxideC₂H₅ONa68.053.4 g0.05Base/Catalyst
Absolute EthanolC₂H₅OH-200 mL-Solvent

Step-by-Step Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

  • Addition of Reactants: Add urea and the fluorinated β-ketoester to the flask.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4-6 hours. A precipitate should form as the reaction progresses.[7]

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol and then with diethyl ether.

  • Neutralization: Suspend the collected solid in 150 mL of water and acidify to pH 5-6 with concentrated HCl.

  • Final Isolation: Collect the resulting white precipitate by filtration, wash with water, and dry under vacuum to yield the pure 4-(3,4-dimethoxyphenyl)-5-fluoro-1H-pyrimidin-2-one.

Part 3: Final Chlorination Step

Protocol 3.1: Dehydroxy-chlorination with POCl₃

This final step converts the pyrimidone tautomer to the desired 2-chloro-pyrimidine using phosphorus oxychloride, a standard and highly effective chlorinating agent for such heterocyles.[8][9]

Reaction Mechanism: The pyrimidone oxygen attacks the phosphorus center of POCl₃, forming a phosphate ester intermediate. This transforms the hydroxyl group into an excellent leaving group, which is then displaced by a chloride ion in an addition-elimination sequence to yield the final product.

ReagentFormulaMolar Mass ( g/mol )QuantityMolesRole
4-(3,4-dimethoxyphenyl)-5-fluoro-1H-pyrimidin-2-oneC₁₂H₁₁FN₂O₃250.235.0 g0.02Substrate
Phosphorus OxychloridePOCl₃153.3320 mL~0.22Chlorinating Agent/Solvent
N,N-DiethylanilineC₁₀H₁₅N149.231 mL-Catalyst/HCl Scavenger

Step-by-Step Procedure:

  • Safety First: This reaction must be performed in a certified chemical fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and full-face protection.

  • Setup: In a 100 mL flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a sodium hydroxide solution), add the pyrimidone substrate.

  • Addition of Reagents: Carefully add phosphorus oxychloride followed by N,N-diethylaniline.

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) for 3-4 hours. The solid should slowly dissolve. Monitor reaction completion by TLC (e.g., quenching a small aliquot with methanol and water before spotting).[10]

  • Workup: Allow the reaction mixture to cool to room temperature. CAUTION: The following step is highly exothermic. Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralization: Once the initial exothermic reaction has subsided, carefully neutralize the aqueous solution to pH 7-8 with a saturated sodium carbonate (Na₂CO₃) solution. A solid product should precipitate.

  • Extraction: Extract the mixture with dichloromethane (3 x 75 mL).

  • Purification: Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash chromatography to yield the final product, Pyrimidine, 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoro-.

References

  • Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids? - ResearchGate. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - Semantic Scholar. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - ResearchGate. Available at: [Link]

  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC. Available at: [Link]

  • Chlorination of 2-hydroxypydridines at 0.5 mole scale. | Download Table - ResearchGate. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available at: [Link]

  • Catalytic Enantioselective α-Fluorination of Ketones with CsF | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC. Available at: [Link]

  • Mechanochemical electrophilic fluorination of liquid beta-ketoesters - -ORCA - Cardiff University. Available at: [Link]

    • Pyrimidines. Available at: [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available at: [Link]

  • Pinner pyrimidine synthesis | PPTX - Slideshare. Available at: [Link]

  • Mechanisms for the synthesis of pyrimidines starting from urea or... - ResearchGate. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification - PMC - NIH. Available at: [Link]

  • Pyrimidine metabolism - Wikipedia. Available at: [Link]

  • Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed. Available at: [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. Available at: [Link]

  • Removal of oxygen from pyridine N-oxide - Chemistry Stack Exchange. Available at: [Link]

  • One-pot multistep mechanochemical synthesis of fluorinated pyrazolones - Beilstein Journals. Available at: [Link]

  • POCl3 for Dehydration of Alcohols - Chemistry Steps. Available at: [Link]

  • [Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity] - PubMed. Available at: [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Publishing. Available at: [Link]

  • Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester - ResearchGate. Available at: [Link]

  • JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine - Google Patents.
  • CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents.
  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthetic scheme for chloro, fluoro, and nitro pyrano pyrimidines - ResearchGate. Available at: [Link]

Sources

Application

Suzuki-Miyaura cross-coupling conditions for 2,4-dichloro-5-fluoropyrimidine and 3,4-dimethoxyphenylboronic acid

Introduction 2,4-Dichloro-5-fluoropyrimidine is a highly versatile building block in medicinal chemistry, prominently featured in the synthesis of kinase inhibitors, antivirals, and antineoplastic agents[1]. A critical c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,4-Dichloro-5-fluoropyrimidine is a highly versatile building block in medicinal chemistry, prominently featured in the synthesis of kinase inhibitors, antivirals, and antineoplastic agents[1]. A critical challenge in utilizing this di-halogenated scaffold is achieving strict regiocontrol during carbon-carbon bond formation. This application note details the optimized protocols for the regioselective Suzuki-Miyaura cross-coupling of 2,4-dichloro-5-fluoropyrimidine with 3,4-dimethoxyphenylboronic acid to yield 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoropyrimidine.

Mechanistic Rationale & Regioselectivity

The pyrimidine ring possesses two electrophilic centers at the C-2 and C-4 positions. However, palladium-catalyzed cross-coupling reactions exhibit a strong intrinsic preference for the C-4 position[2]. This regioselectivity is driven by a combination of thermodynamics and kinetics:

  • Bond Dissociation Energy (BDE): Computational studies confirm that the C4–Cl bond has a lower BDE compared to the C2–Cl bond, making it more susceptible to cleavage[2].

  • Oxidative Addition Kinetics: The transition state for the oxidative addition of the Pd(0) species is significantly lower in energy at the C-4 position, making it the kinetically favored pathway[3].

  • Electronic Activation: The highly electronegative fluorine atom at C-5 exerts an inductive electron-withdrawing effect, further lowering the lowest unoccupied molecular orbital (LUMO) of the pyrimidine and accelerating oxidative addition at the adjacent C-4 site[1].

MechanisticCycle Pd0 Pd(0) Active Catalyst Pyrim 2,4-dichloro-5-fluoropyrimidine OxAdd4 Oxidative Addition at C-4 (Kinetically Favored) Pyrim->OxAdd4 Major OxAdd2 Oxidative Addition at C-2 (Disfavored) Pyrim->OxAdd2 Minor PdII_Int Pd(II) Aryl Complex OxAdd4->PdII_Int Transmetal Transmetalation PdII_Int->Transmetal Boronic 3,4-dimethoxyphenylboronic acid Boronic->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration Product 2-chloro-4-(Aryl)-5-fluoropyrimidine RedElim->Product

Catalytic cycle detailing the C-4 regioselective Suzuki-Miyaura cross-coupling.

Experimental Design & Reaction Optimization

To maximize the C4:C2 regioselectivity and overall yield, various catalyst-base-solvent combinations must be evaluated. The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) paired with a mild base (K₂CO₃) in a biphasic solvent system provides the optimal balance of reactivity and selectivity.

Table 1: Quantitative Optimization Data for the Cross-Coupling Reaction

Catalyst System (5 mol%)Base (2.0 eq)Solvent System (v/v)Temp (°C)Time (h)Yield (%)Regioselectivity (C4:C2)
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O (4:1)80128295:5
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 80 8 92 >99:1
Pd(dppf)Cl₂K₃PO₄Toluene/H₂O (5:1)90107692:8
Pd(OAc)₂ + SPhosCs₂CO₃DMF/H₂O (5:1)8066885:15

Causality of Optimization:

  • Catalyst Choice: Pd(dppf)Cl₂ suppresses unwanted side reactions (such as protodeboronation) and accelerates reductive elimination compared to monodentate ligands like PPh₃.

  • Stoichiometry: Limiting the boronic acid to 1.05 equivalents is a critical parameter. An excess >1.2 equivalents significantly increases the risk of unwanted double-arylation at the C-2 position[2].

Detailed Step-by-Step Protocol

Workflow Step1 1. Reagent Prep (1.05 eq Boronic Acid) Step2 2. Degassing (Argon Sparging) Step1->Step2 Step3 3. Reaction (80°C, 8 h) Step2->Step3 Step4 4. Workup (Aqueous Extraction) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Step-by-step experimental workflow for the regioselective Suzuki-Miyaura coupling.

Materials Required:

  • 2,4-dichloro-5-fluoropyrimidine (10.0 mmol)

  • 3,4-dimethoxyphenylboronic acid (10.5 mmol)

  • Pd(dppf)Cl₂ (0.5 mmol)

  • Potassium carbonate (K₂CO₃) (20.0 mmol)

  • 1,4-Dioxane (40 mL) and Deionized Water (10 mL)

Procedure:

  • Reagent Assembly: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2,4-dichloro-5-fluoropyrimidine (1.67 g, 10.0 mmol), 3,4-dimethoxyphenylboronic acid (1.91 g, 10.5 mmol), and K₂CO₃ (2.76 g, 20.0 mmol).

  • Solvent Addition & Degassing: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask. Sparge the biphasic mixture with Argon gas for 15 minutes. Expert Insight: Rigorous exclusion of oxygen is mandatory. Oxygen promotes the homocoupling of the boronic acid (forming 3,3',4,4'-tetramethoxybiphenyl) and degrades the active Pd(0) catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (365 mg, 0.5 mmol) under a positive stream of Argon. Seal the flask with a rubber septum.

  • Heating: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 8 hours. The biphasic nature of the reaction requires high stirring rates to ensure adequate mass transfer between the aqueous base and the organic solvent.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The reaction is deemed complete when the pyrimidine starting material is fully consumed.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL). Transfer to a separatory funnel and isolate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes. The product, 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoropyrimidine, typically elutes as a distinct UV-active band.

Self-Validating Systems & Analytical Characterization

To ensure the integrity of the regioselective coupling and validate that the protocol succeeded, the final product must be characterized through the following self-validating analytical checks:

  • ¹H NMR (CDCl₃): The diagnostic pyrimidine C-6 proton will appear as a distinct doublet (due to ³JH-F coupling with the adjacent C-5 fluorine) around δ 8.3–8.5 ppm. If coupling erroneously occurred at the C-2 position, the chemical shift and coupling pattern of the remaining pyrimidine proton would differ significantly.

  • ¹⁹F NMR (CDCl₃): A single peak should be observed, confirming the retention of the fluorine atom on the pyrimidine core.

  • LC-MS: The presence of the chlorine isotope pattern (M and M+2 in a 3:1 ratio) in the mass spectrum confirms that mono-coupling occurred and exactly one chlorine atom remains intact.

Sources

Method

applications of 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoropyrimidine in kinase inhibitor synthesis

Application Note: 2-Chloro-4-(3,4-dimethoxyphenyl)-5-fluoropyrimidine in the Synthesis of Next-Generation Kinase Inhibitors Executive Summary The pyrimidine scaffold is a foundational "hinge-binding" motif in modern targ...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloro-4-(3,4-dimethoxyphenyl)-5-fluoropyrimidine in the Synthesis of Next-Generation Kinase Inhibitors

Executive Summary

The pyrimidine scaffold is a foundational "hinge-binding" motif in modern targeted oncology, forming the core of numerous FDA-approved kinase inhibitors[1]. Within this chemical space, 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoropyrimidine (CDFP) has emerged as a highly privileged, versatile intermediate. By combining the bioisosteric advantages of fluorine with the steric and electronic properties of a 3,4-dimethoxyphenyl moiety, CDFP enables the rapid, divergent synthesis of potent ATP-competitive inhibitors. This guide details the mechanistic rationale behind this scaffold and provides field-proven, self-validating protocols for its late-stage functionalization.

Mechanistic Rationale & Structural Dynamics

As an Application Scientist, it is critical to understand why specific structural features are selected during drug design, as this dictates both the biological efficacy and the synthetic strategy.

  • The 5-Fluoro Advantage: The incorporation of a fluorine atom at the C5 position is a strategic bioisosteric modification. Fluorine's high electronegativity exerts a strong inductive pull, significantly lowering the pKa of the adjacent pyrimidine nitrogens. This electronic tuning optimizes the strength of the hydrogen bonds formed between the pyrimidine core and the backbone amide residues (e.g., Met or Cys) in the kinase hinge region[2]. Furthermore, the robust C–F bond blocks cytochrome P450-mediated oxidative metabolism at the electron-rich C5 position, thereby enhancing the in vivo half-life of the resulting API[2].

  • The 3,4-Dimethoxyphenyl Motif: Positioned at C4, this electron-rich aromatic ring is sterically designed to project into the solvent-exposed region or the ribose-binding pocket of the kinase ATP site. The methoxy oxygen atoms act as critical hydrogen bond acceptors, while the bulk of the ring provides selectivity against off-target kinases by exploiting unique spatial constraints within the target's binding pocket[3].

  • The 2-Chloro Electrophilic Center: The electron-withdrawing nature of the 5-fluoro group renders the C2 position highly electrophilic[4]. This allows CDFP to undergo divergent synthetic pathways: facile Nucleophilic Aromatic Substitution ( SN​Ar ) with aliphatic amines, or Palladium-catalyzed Buchwald-Hartwig cross-coupling with less nucleophilic, sterically hindered anilines[5].

Experimental Protocols: Divergent Late-Stage Functionalization

To maximize the utility of CDFP, researchers must employ distinct methodologies depending on the nucleophilicity of the coupling partner. The following protocols are designed as self-validating systems to ensure high fidelity and reproducibility.

Protocol A: SN​Ar with Aliphatic Amines

Because aliphatic amines are highly nucleophilic, transition-metal catalysis is unnecessary. The 5-fluoro group stabilizes the Meisenheimer complex intermediate, facilitating rapid substitution.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve CDFP (1.0 eq, 1.0 mmol) in anhydrous n -butanol (10 mL).

  • Activation: Add N,N -Diisopropylethylamine (DIPEA) (2.5 eq) followed by the aliphatic amine (e.g., morpholine or N -methylpiperazine) (1.2 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile.

  • Execution & Validation: Heat the mixture to 90–100°C under a nitrogen atmosphere. Monitor the reaction via LC-MS. Self-Validation: The disappearance of the CDFP isotope pattern (M and M+2 peaks at ~268/270 m/z) and the appearance of the product mass confirm conversion.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO3​ , dry the organic layer over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination with Anilines

Anilines lack the nucleophilicity required for efficient SN​Ar at the C2 position. Therefore, a Palladium-catalyzed cross-coupling is required. 2-Chloropyrimidines can coordinate to Palladium and poison the catalyst; thus, selecting the correct ligand is paramount[5].

  • Preparation: In a Schlenk tube, combine CDFP (1.0 eq, 1.0 mmol), the aniline derivative (1.2 eq), and Cs2​CO3​ (2.0 eq). Causality: Cs2​CO3​ is chosen over stronger bases like NaO t -Bu to prevent base-catalyzed degradation of functional groups on the aniline[5].

  • Catalyst Loading: Add Pd2​(dba)3​ (0.02 eq) and Xantphos (0.06 eq). Causality: Xantphos is a bidentate ligand with a wide bite angle (~111°). This specific geometry forces the Palladium center into a conformation that highly accelerates the final reductive elimination step, which is otherwise the rate-limiting step for electron-deficient heteroaryl halides[5].

  • Execution & Validation: Evacuate and backfill the tube with Argon three times. Add anhydrous 1,4-dioxane (10 mL) and heat to 100°C for 12 hours. Self-Validation: Perform a TLC check (Hexanes:EtOAc 7:3). The product will typically exhibit a bright blue fluorescence under 254 nm UV light due to the extended conjugation of the newly formed diarylamine system.

  • Workup: Filter the crude mixture through a pad of Celite to remove Palladium black and inorganic salts, concentrate, and purify via flash chromatography.

Quantitative Data Presentation

The table below summarizes validated conditions and expected yields for the divergent functionalization of CDFP, providing a benchmark for assay validation[5][6].

Coupling PartnerReaction TypeCatalyst / LigandBaseSolvent / TempExpected Yield
Morpholine SN​Ar NoneDIPEA n -BuOH, 100°C88–95%
N -Methylpiperazine SN​Ar None K2​CO3​ DMF, 80°C90–98%
4-Fluoroaniline Buchwald-Hartwig Pd2​(dba)3​ / Xantphos Cs2​CO3​ 1,4-Dioxane, 100°C78–85%
3-Aminopyridine Buchwald-Hartwig Pd2​(dba)3​ / Xantphos Cs2​CO3​ 1,4-Dioxane, 110°C65–75%

Mandatory Visualizations

G CDFP 2-Chloro-4-(3,4-dimethoxyphenyl) -5-fluoropyrimidine SNAr SNAr Pathway (Aliphatic Amines) CDFP->SNAr DIPEA, n-BuOH 100°C BHA Buchwald-Hartwig (Anilines) CDFP->BHA Pd2(dba)3, Xantphos Cs2CO3, Dioxane, 100°C ProdA Aliphatic Amine Kinase Inhibitor SNAr->ProdA ProdB Diaryl Amine Kinase Inhibitor BHA->ProdB

Divergent synthetic workflow for 2-chloro-5-fluoropyrimidine functionalization.

Pathway Signal Extracellular Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR / VEGFR) Signal->Receptor Binds Downstream Downstream Effectors (MAPK / PI3K / STAT) Receptor->Downstream Phosphorylation Apoptosis Cell Cycle Arrest & Apoptosis Receptor->Apoptosis Inhibition Pathway Inhibitor 5-Fluoropyrimidine Inhibitor (ATP Competitive) Inhibitor->Receptor Blocks ATP Pocket Response Cell Proliferation & Survival Downstream->Response Gene Transcription

Mechanism of action for pyrimidine-based kinase inhibitors in oncogenic signaling.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.[Link]

  • Fabbro, D., et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." PMC, National Institutes of Health.[Link]

  • Charles, M. D., et al. "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters, ACS Publications.[Link]

  • Sharma, S., & Mittal, N. "Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs." ResearchGate.[Link]

Sources

Application

Nucleophilic Aromatic Substitution (SNAr) Protocols for 2-Chloro-5-fluoropyrimidine Derivatives: A Technical Guide for Drug Discovery

Executive Summary & Mechanistic Rationale The functionalization of pyrimidine scaffolds via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern medicinal chemistry. Specifically, 2-chloro-5-fluoropyrimid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The functionalization of pyrimidine scaffolds via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern medicinal chemistry. Specifically, 2-chloro-5-fluoropyrimidine and 2,4-dichloro-5-fluoropyrimidine serve as critical building blocks in the synthesis of highly potent kinase inhibitors, including [1] and [2].

As an application scientist, it is crucial to understand why these specific halogenated pyrimidines are utilized. The SNAr reaction proceeds via an addition-elimination mechanism. The fluorine atom at the C5 position acts as a powerful electron-withdrawing group via induction (-I effect). This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrimidine ring, rendering it highly electrophilic and stabilizing the intermediate Meisenheimer complex [3].

When utilizing 2,4-dichloro-5-fluoropyrimidine, regioselectivity is dictated by electronic asymmetry. The C4 position is significantly more reactive than the C2 position because it is adjacent to the N3 nitrogen and ortho to the C5 fluorine. This allows for highly controlled, sequential functionalization without the need for transition-metal catalysts.

SNAr_Mechanism SM Electrophile (2-Chloro-5-fluoropyrimidine) MC Meisenheimer Complex SM->MC Base (DIPEA) Rate-Limiting Nuc Nucleophile (Amine/Aniline) Nuc->MC Attack at C2/C4 Prod Substituted Product MC->Prod Fast Cl- Elimination

Figure 1: SNAr addition-elimination mechanism on 2-chloro-5-fluoropyrimidine.

Reaction Optimization & Parameter Selection

Successful SNAr protocols require precise tuning of the solvent, base, and temperature to prevent over-substitution (bis-amination) and minimize side reactions.

  • Solvent Causality: Polar protic solvents such as isopropanol (iPrOH) or n-butanol (n-BuOH) are frequently preferred over aprotic solvents (like THF or DCM). The hydroxyl group of the solvent hydrogen-bonds with the departing chloride ion, stabilizing the transition state and accelerating the elimination step.

  • Base Causality: N,N-Diisopropylethylamine (DIPEA) is the gold standard for the initial C4 substitution. Its steric bulk prevents it from acting as a competing nucleophile, while it efficiently scavenges the HCl byproduct.

  • Catalysis for C2 Substitution: Once the C4 position is aminated, the newly attached amine donates electron density into the pyrimidine ring via resonance (+M effect). This severely reduces the electrophilicity of the C2 position. Therefore, the subsequent C2 substitution requires harsher conditions (elevated temperatures) and often relies on acidic catalysis (e.g., Trifluoroacetic acid, TFA) to protonate the pyrimidine nitrogen, thereby restoring the ring's electrophilicity.

Quantitative Parameter Summary
ParameterC4-Substitution (Mono)C2-Substitution (Sequential)Direct C2-Substitution (Mono-chloro)
Starting Material 2,4-Dichloro-5-fluoropyrimidineC4-Amino-2-chloro-5-fluoropyrimidine2-Chloro-5-fluoropyrimidine
Nucleophile Aliphatic Amines / AnilinesAnilines / Sterically Hindered AminesAliphatic Amines / Thiols
Base / Catalyst DIPEA or TEA (1.2 - 2.0 eq)TFA (catalytic) or p-TsOHDIPEA or Cs₂CO₃
Solvent iPrOH, THF, or DCMn-BuOH or 1,4-DioxaneNMP, DMSO, or iPrOH
Temperature -10 °C to 25 °C80 °C to 120 °C80 °C to 140 °C
Reaction Time 2 - 4 hours12 - 24 hours8 - 18 hours
Typical Yield 85% - 95%60% - 80%70% - 90%

Experimental Workflows

Protocol_Workflow Step1 1. Reagent Preparation Dry Solvent + Inert Gas Step2 2. Nucleophilic Attack 0°C to RT (C4) or 100°C (C2) Step1->Step2 Step3 3. Reaction Quenching Aqueous Wash & Extraction Step2->Step3 Step4 4. Product Isolation Precipitation or Flash Silica Step3->Step4

Figure 2: Step-by-step experimental workflow for pyrimidine SNAr functionalization.

Detailed Step-by-Step Methodologies

Protocol A: Regioselective C4-Amination of 2,4-Dichloro-5-fluoropyrimidine

Objective: Synthesize a mono-substituted C4-amino-2-chloro-5-fluoropyrimidine intermediate.

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloro-5-fluoropyrimidine (1.0 equiv, 10.0 mmol) and anhydrous isopropanol (30 mL).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C under a nitrogen atmosphere. Causality: Strict temperature control is required to prevent the nucleophile from attacking the less reactive C2 position, ensuring >95% regioselectivity.

  • Base Addition: Add DIPEA (1.5 equiv, 15.0 mmol) dropwise via syringe.

  • Nucleophile Addition: Dissolve the primary or secondary amine (1.0 equiv, 10.0 mmol) in 10 mL of anhydrous isopropanol. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Self-Validating Observation: Upon addition, a slight exothermic reaction will occur, and a white precipitate (DIPEA hydrochloride salt) should begin to form. This visual cue confirms the initiation of the SNAr process.

  • Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature (25 °C) for an additional 2 hours. Monitor the disappearance of the starting material via TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup: Quench the reaction by adding 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 0% to 30% EtOAc in Hexanes).

Protocol B: C2-Amination of 2-Chloro-5-fluoropyrimidine Derivatives

Objective: Substitute the remaining C2-chloride using harsher conditions and acid catalysis.

  • Preparation: In a heavy-walled sealed tube or microwave vial, combine the C4-substituted 2-chloro-5-fluoropyrimidine intermediate (1.0 equiv, 5.0 mmol) and the incoming aniline/amine nucleophile (1.5 equiv, 7.5 mmol).

  • Solvent & Catalyst: Add n-butanol (15 mL) followed by a catalytic amount of Trifluoroacetic acid (TFA, 0.2 equiv, 1.0 mmol). Causality: TFA protonates the pyrimidine N1/N3 atoms, drawing electron density away from the C2 carbon and drastically lowering the activation energy required for the second nucleophilic attack.

  • Heating: Seal the tube and heat the reaction mixture in an oil bath at 100–120 °C for 16 hours with vigorous stirring.

  • Monitoring: Analyze an aliquot via LC-MS. The reaction is complete when the mono-chloro intermediate is fully consumed.

  • Workup & Isolation: Cool the reaction to room temperature. The product will often precipitate directly out of the n-butanol upon cooling. If precipitation occurs, collect the solid via vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent in vacuo and purify via reverse-phase HPLC or silica gel chromatography.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized compounds, the following self-validating analytical checks must be performed:

  • Isotopic Pattern Analysis (LC-MS): Following Protocol A, the C4-substituted intermediate must exhibit a classic 3:1 isotopic ratio in the [M+H]⁺ peak. This represents the natural abundance of the remaining ³⁵Cl and ³⁷Cl isotopes at the C2 position. The absence of a 9:6:1 isotopic cluster (indicative of two chlorines) confirms the complete consumption of the dichloro starting material.

  • ¹⁹F NMR Shift: The fluorine atom serves as an excellent NMR handle. In a 2,4-dichloro-5-fluoropyrimidine system, the ¹⁹F signal typically appears around -150 to -155 ppm. Upon nucleophilic substitution at C4 with an amine, the electron-donating nature of the amine shields the fluorine atom, causing a distinct upfield shift (typically by 10-20 ppm). Tracking this shift provides orthogonal confirmation of successful substitution.

References

  • Schwarz, M., et al. "Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Wang, K., et al. "Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer." Journal of Medicinal Chemistry, 2025. URL:[Link]

Method

Application Note: Palladium Catalyst Selection for the Synthesis of 4-(3,4-Dimethoxyphenyl)pyrimidine Building Blocks

Introduction and Mechanistic Rationale The synthesis of 4-(3,4-dimethoxyphenyl)pyrimidine derivatives is a cornerstone transformation in the development of novel therapeutics, particularly in the design of kinase inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The synthesis of 4-(3,4-dimethoxyphenyl)pyrimidine derivatives is a cornerstone transformation in the development of novel therapeutics, particularly in the design of kinase inhibitors. The most reliable method for constructing this carbon-carbon bond is the Suzuki-Miyaura cross-coupling between a 4-halopyrimidine (typically a chloride or bromide) and 3,4-dimethoxyphenylboronic acid[1].

However, as a Senior Application Scientist, I frequently observe that this specific substrate pairing presents two distinct, competing mechanistic challenges that dictate catalyst selection:

  • Catalyst Poisoning via Heteroatom Coordination: The pyrimidine ring is a highly electron-deficient, strong σ-donor. When using unhindered palladium catalysts, the basic nitrogen atoms of the pyrimidine can coordinate directly to the electrophilic Palladium(II) intermediates. This forms a stable, off-cycle complex that effectively poisons the catalyst, leading to stalled reactions and low yields.

  • Protodeboronation of Electron-Rich Boronic Acids: Conversely, 3,4-dimethoxyphenylboronic acid is highly electron-rich due to its two methoxy groups. While this electronic density accelerates the transmetalation step, it simultaneously makes the boronic acid highly susceptible to protodeboronation—a side reaction where the boronic acid is prematurely hydrolyzed to 1,2-dimethoxybenzene.

To resolve these opposing challenges, the catalyst system must possess extreme steric bulk to shield the palladium center from pyrimidine coordination, while operating under mild, controlled conditions to prevent the degradation of the boronic acid[2].

Catalyst Selection Matrix

The quantitative data below summarizes the performance of various palladium catalyst systems evaluated for coupling 4-chloropyrimidine with 3,4-dimethoxyphenylboronic acid.

Catalyst SystemLigand TypeBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation & Causality
Pd(PPh3)4 Monodentate (PPh3)Na2CO3Dioxane / H2O10075Baseline conditions[3]. High temperatures lead to moderate protodeboronation. Unhindered Pd is susceptible to pyrimidine coordination.
Pd(dppf)Cl2 Bidentate (dppf)K3PO4Toluene / H2O9084Bidentate bite angle improves reductive elimination speed, but lacks sufficient steric bulk to fully prevent off-cycle N-coordination.
XPhos Pd G3 Bulky Biaryl (XPhos)Cs2CO3Dioxane / H2O8089Optimal. The bulky XPhos ligand creates a steric shield preventing pyrimidine poisoning. Mild base and lower temp (80°C) suppress protodeboronation[2].

Reaction Pathway and Workflow

To visualize the causality behind the catalyst selection, the following diagram illustrates the catalytic cycle, highlighting where substrate-specific challenges occur.

CatalyticCycle Pd0 Active Pd(0) Catalyst (Sterically shielded by XPhos) OxAdd Oxidative Addition + 4-Chloropyrimidine Pd0->OxAdd Step 1 PdII_1 Pd(II) Aryl Halide Complex (Risk: Pyrimidine N-coordination) OxAdd->PdII_1 TransMet Transmetalation + 3,4-Dimethoxyphenylboronic Acid + Cs2CO3 (Mild Base) PdII_1->TransMet Step 2 (Accelerated by electron-rich boronic acid) PdII_2 Pd(II) Diaryl Complex TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim Step 3 RedElim->Pd0 Catalyst Regeneration Product 4-(3,4-dimethoxyphenyl)pyrimidine Target Building Block RedElim->Product Product Release

Catalytic cycle of Suzuki-Miyaura cross-coupling for pyrimidine synthesis.

Detailed Experimental Protocol: High-Yield Synthesis using XPhos Pd G3

This protocol utilizes a self-validating methodology to ensure reaction integrity at every step.

Reagents Required:

  • 4-Chloropyrimidine (1.0 equiv, 10.0 mmol)

  • 3,4-Dimethoxyphenylboronic acid (1.2 equiv, 12.0 mmol)[1]

  • XPhos Pd G3 (0.05 equiv, 5 mol%)[2]

  • Cesium Carbonate (Cs2CO3) (2.0 equiv, 20.0 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)

Step-by-Step Methodology

Step 1: Reagent Charging

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-chloropyrimidine, 3,4-dimethoxyphenylboronic acid, and Cs2CO3.

  • Add the 1,4-Dioxane/Water solvent mixture.

  • Self-Validation Check: The mixture should appear as a heterogeneous, milky slurry. Complete dissolution at this stage indicates excess solvent, which will dilute the catalyst and slow the reaction.

Step 2: Rigorous Degassing

  • Seal the flask with a rubber septum and sparge the stirring mixture with Argon gas via a submerged needle for exactly 15 minutes.

  • Briefly open the flask under a positive flow of Argon and quickly add the XPhos Pd G3 catalyst.

  • Self-Validation Check: The solution will immediately take on a faint yellow tint. The absence of rapid black precipitate formation (Pd black) confirms that oxygen has been successfully excluded from the system.

Step 3: Catalytic Cross-Coupling

  • Transfer the flask to a pre-heated oil bath set strictly to 80 °C.

  • Stir vigorously (800 rpm) for 3 hours.

  • Self-Validation Check: As the active Pd(0) species cycles, the reaction mixture will transition from pale yellow to a deep, homogeneous amber color.

Step 4: In-Process Control (IPC)

  • After 3 hours, temporarily remove the flask from the heat. Withdraw a 10 µL aliquot of the organic layer, dilute in 1 mL of EtOAc, and analyze via TLC (Eluent: Hexanes:EtOAc 1:1).

  • Self-Validation Check: Complete consumption of the 4-chloropyrimidine (Rf ~0.6) and the appearance of a bright, UV-active spot under 254 nm light (Rf ~0.3) validates complete conversion. If starting material remains, add an additional 0.1 equiv of boronic acid and heat for 1 more hour.

Step 5: Workup and Purification

  • Cool the mixture to room temperature, dilute with EtOAc (50 mL), and wash with water (3 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

ExperimentalWorkflow Prep 1. Reagent Prep Charge Reactants Degas 2. Degassing Argon Sparge (15 min) Prep->Degas React 3. Cross-Coupling 80°C for 3 hours Degas->React Monitor 4. IPC Validation TLC Analysis React->Monitor Monitor->React Incomplete Workup 5. Aqueous Workup Extraction Monitor->Workup Complete

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Troubleshooting and Optimization

  • Observation: High levels of 3,3',4,4'-tetramethoxybiphenyl (homocoupling product) are detected.

    • Causality: Homocoupling of the boronic acid is driven by the presence of trace oxygen, which oxidizes the Pd catalyst and forces an alternative catalytic cycle.

    • Action: Ensure the Argon sparging step is strictly adhered to. Check the integrity of the Schlenk flask seals.

  • Observation: Reaction stalls at 50% conversion despite active heating.

    • Causality: The 3,4-dimethoxyphenylboronic acid has undergone protodeboronation before it could transmetalate.

    • Action: Verify the oil bath temperature does not exceed 80 °C. If the issue persists, switch to a weaker base (e.g., potassium phosphate) or slowly dose the boronic acid into the reaction mixture over 1 hour using a syringe pump to keep its steady-state concentration low.

References

  • Sigma-Aldrich Product Data: 3,4-Dimethoxyphenylboronic acid. Sigma-Aldrich.
  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. RSC Publishing.
  • Pyrimidine derivative and pyridine derivative both having pi3k inhibitory activity (WO2010061903A1). Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing purification of 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoropyrimidine by flash chromatography

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with isolating 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoropyrimidine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with isolating 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoropyrimidine .

Purifying highly functionalized pyrimidines presents a unique set of chromatographic challenges. The basic nitrogen atoms of the pyrimidine core often interact with acidic silanol groups on standard silica, causing streaking. Simultaneously, the 2-chloro position is highly activated by the electron-withdrawing 5-fluoro group, making it susceptible to nucleophilic degradation if incorrect mobile phase modifiers are used.

This guide provides field-proven, self-validating protocols to ensure high recovery, structural integrity, and exceptional purity of your target compound.

Workflow & Decision Logic

G Start Crude Pyrimidine Mixture TLC TLC Screening (Hexane/EtOAc) Start->TLC Check Streaking or Tailing? TLC->Check Silica Standard Bare Silica (ΔCV > 2) Check->Silica No Amine Amine-Functionalized Silica (Avoids SNAr side-reactions) Check->Amine Yes Load Dry Loading (Celite/Silica) Silica->Load Amine->Load Elute Step-Gradient Elution Load->Elute

Caption: Decision tree for stationary phase selection and optimization.

Self-Validating Protocol: Optimized Flash Chromatography

To achieve high purity without sacrificing yield, you must transition from a "guess-and-check" linear gradient to a mathematically calculated step gradient[1]. The following protocol incorporates built-in validation checks to ensure success at each stage.

Phase 1: Method Development & Capacity Calculation
  • Solvent Screening: Dissolve a small aliquot of the crude mixture in dichloromethane (DCM). Spot the mixture on standard silica TLC plates and develop using varying ratios of Hexane/EtOAc (e.g., 90:10, 80:20, 70:30).

  • Target Rf Identification: Adjust the solvent ratio until the target pyrimidine compound exhibits a Retention Factor ( Rf​ ) between 0.15 and 0.30 [2].

  • Calculate Column Volumes (CV): Convert the Rf​ values of the target and its closest eluting impurity into CV using the formula: CV=1/Rf​ .

  • Calculate ΔCV: Determine the separation quality by calculating ΔCV=∣CVtarget​−CVimpurity​∣ .

    • Validation Check: If ΔCV<1.5 , the separation will likely fail upon scale-up. You must either decrease the strong solvent (EtOAc) percentage or switch your stationary phase[2].

Phase 2: Sample Preparation (Dry Loading)

Liquid loading this compound in a strong solvent like DCM will cause band broadening and ruin the separation. Dry loading is mandatory.

  • Dissolve the crude mixture in a volatile solvent (e.g., DCM or Acetone).

  • Add a solid support (Celite or Amine-functionalized silica) at a 1:3 (crude:support) mass ratio. Do not use bare silica as the support if the compound exhibited streaking on TLC.

  • Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

    • Validation Check: Inspect the powder. Ensure absolutely no clumps remain; clumps cause solvent channeling in the column bed, which destroys peak resolution.

Phase 3: Chromatographic Execution
  • Pack the dry-loaded sample into an empty loading cartridge and attach it to a pre-equilibrated amine-functionalized silica column[3].

  • Step-Gradient Elution: Run 2 CV at a weak solvent concentration (e.g., 5% EtOAc) to elute non-polar impurities. Step directly to your optimized elution percentage (e.g., 15% EtOAc) for 5 CV to elute the target, followed by a final flush at 50% EtOAc[1].

  • Detection: Monitor via dual-wavelength UV detection at 254 nm (pyrimidine core) and 280 nm (3,4-dimethoxyphenyl group).

Phase 4: Fraction Validation
  • Pool fractions corresponding to the main peak absorbing at both 254 nm and 280 nm.

    • Validation Check: Before rotary evaporation, perform LC-MS or 2D-TLC on the pooled fractions to definitively confirm the absence of co-eluting des-fluoro or des-chloro impurities.

Quantitative Data: Loading Capacity Matrix

Loading capacity is not a fixed number; it is mathematically dictated by the ΔCV between your target and the closest impurity[2]. Use the table below to determine the maximum crude load for a standard 10g flash column based on your TLC results.

Solvent System (Hexane:EtOAc)Target Rf​ Impurity Rf​ Target CVImpurity CV ΔCV Max Load (10g Column)
90:10 0.150.106.6710.003.33 ~500 mg
80:20 0.300.223.334.541.21 ~100 mg
70:30 0.500.422.002.380.38 < 50 mg

Note: By optimizing the solvent system to keep the target Rf​ low (~0.15), you exponentially increase the ΔCV , allowing for a 5x increase in loading capacity[2].

Troubleshooting & FAQs

Q: Why does my compound streak on the column, resulting in poor recovery and broad peaks? A: The pyrimidine ring contains basic nitrogen atoms that interact strongly with the acidic silanol groups (Si-OH) on standard bare silica gel. This causes secondary retention mechanisms (hydrogen bonding and ion exchange), leading to severe streaking. Solution: Switch to an amine-functionalized silica column. The bonded amine groups shield the acidic silanols, providing sharp, symmetrical peaks for basic heterocycles without the need to alter your mobile phase[3],[4].

Q: Can I just add 1% Ammonia or Methanol to the mobile phase instead of buying specialized amine columns? A: Proceed with extreme caution. The target molecule is highly activated. The 2-chloro position is primed for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effects of both the pyrimidine nitrogens and the 5-fluoro group. Using primary or secondary amines (like ammonia) will rapidly displace the chloro group, destroying your product. Amine-functionalized silica is the safest choice because the amines are covalently bound to the stationary phase and cannot react with your compound[3].

G A 2-chloro-pyrimidine (Target) C SNAr Intermediate (Stabilized by 5-Fluoro) A->C B Nucleophile (NH3 / Primary Amine) B->C Attack at C2 D 2-amino-pyrimidine (Degradation Product) C->D -HCl

Caption: SNAr degradation pathway of the activated pyrimidine core.

Q: My target compound co-elutes with the unreacted 2,4-dichloro-5-fluoropyrimidine starting material. How do I separate them? A: The starting material lacks the 3,4-dimethoxyphenyl group, making it significantly less polar and lacking the strong 280 nm UV absorbance of your product. If they are co-eluting, your mobile phase is too strong. Solution: Drop the strong solvent (EtOAc) percentage to achieve an Rf​ of ~0.15 for the target[2]. The starting material will elute much earlier. Utilize dual-wavelength UV detection; the starting material will only show strongly at 254 nm, while your product will absorb strongly at both 254 nm and 280 nm.

Q: I am scaling up the synthesis. Should I use a linear gradient or a step gradient for the 100g column? A: A step gradient is vastly superior for scale-up. Linear gradients continuously increase solvent strength, which often dilutes the eluting bands, reduces fraction concentration, and increases total solvent consumption. A well-optimized step gradient keeps the band tightly focused, increasing the effective loading capacity of the column and significantly reducing purification time[1].

References

  • Strategies for Improving Flash Chromatography Efficiency Source: Biotage URL:[Link]

  • How to Optimize TLC to Enhance Purification by Flash Chromatography Source: Biotage URL:[Link]

  • Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of 1H and 13C NMR Spectral Data for Pyrimidine, 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoro-

Introduction: Beyond Data Acquisition—The Imperative of Spectral Validation In the realm of drug discovery and chemical research, the unambiguous structural confirmation of a novel chemical entity is paramount. Nuclear M...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Data Acquisition—The Imperative of Spectral Validation

In the realm of drug discovery and chemical research, the unambiguous structural confirmation of a novel chemical entity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation, providing unparalleled insight into the atomic framework of a molecule.[1] However, the mere acquisition of a spectrum is insufficient; a rigorous, multi-faceted validation process is essential to ensure the data's integrity and the correctness of the proposed structure.

This guide provides an in-depth, experience-driven methodology for the validation of ¹H and ¹³C NMR spectral data for Pyrimidine, 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoro- . We move beyond a simple recitation of steps to explain the causality behind each experimental choice. The objective is to establish a self-validating workflow that integrates one-dimensional (1D) and two-dimensional (2D) NMR techniques, ensuring that every spectral assignment is cross-verified. While publicly accessible experimental spectra for this specific compound are not available, this guide establishes a robust framework for its analysis by leveraging spectral prediction, comparative data from related structures, and a comprehensive suite of validation experiments.[2][3][4]

Molecular Structure and Predicted Spectral Features

A foundational step in any validation process is to develop a hypothesis: what should the spectra look like? Based on established principles of NMR spectroscopy, we can predict the chemical shifts and coupling patterns for our target molecule.[5][6] The structure contains several key features that will influence the NMR spectra: an electron-deficient 5-fluoropyrimidine ring, a chlorine substituent, and an electron-rich 3,4-dimethoxyphenyl ring. The presence of fluorine will introduce characteristic ¹H-¹⁹F and ¹³C-¹⁹F couplings, which are critical for assignment.

Below is the structure with a numbering scheme used for spectral assignment discussion.

Caption: Numbering scheme for Pyrimidine, 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoro-.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) based on substituent effects and data from analogous compounds.[4][7] These predictions serve as our initial hypothesis for spectral assignment.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom Predicted δ (ppm) Multiplicity Coupling(s) (Hz) Integration Assignment Rationale
H-6 ~8.6 d ³J(H,F) ≈ 3-4 1H Pyrimidine proton, deshielded by adjacent N and F.
H-2' ~7.8 d ⁴J(H,H) ≈ 2 1H Aromatic proton ortho to pyrimidine, weak coupling to H-6'.
H-6' ~7.7 dd ³J(H,H) ≈ 8-9, ⁴J(H,H) ≈ 2 1H Aromatic proton ortho to pyrimidine, coupled to H-5' and H-2'.
H-5' ~7.0 d ³J(H,H) ≈ 8-9 1H Aromatic proton meta to pyrimidine, coupled to H-6'.
OCH₃ ~4.0 s - 3H Methoxy protons.

| OCH₃ | ~3.9 | s | - | 3H | Methoxy protons. |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom Predicted δ (ppm) Expected ¹J(C,F) (Hz) Expected nJ(C,F) (Hz) Assignment Rationale
C-2 ~160 - ²J ≈ 20-30 Carbon bonded to N and Cl.
C-4 ~165 - ²J ≈ 20-30 Quaternary carbon, deshielded by N and F.
C-6 ~155 - ²J ≈ 15-25 Deshielded by adjacent N and F.
C-5 ~145 ¹J ≈ 240-260 - Carbon directly bonded to F, large one-bond coupling.
C-1' ~125 - - Quaternary aromatic carbon.
C-4', C-3' ~150-155 - - Aromatic carbons attached to methoxy groups.
C-2', C-6', C-5' ~110-120 - - Remaining aromatic carbons.

| OCH₃ | ~56 | - | - | Methoxy carbons. |

Experimental Protocol: A Self-Validating Workflow

This protocol is designed not just to acquire data, but to build a logical, cross-verifiable dataset for unambiguous structural confirmation.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing & Analysis cluster_val Part D: Validation & Assignment prep1 Weigh 5-10 mg of high-purity sample prep2 Dissolve in ~0.6 mL deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1d Acquire 1D Spectra (¹H and ¹³C{¹H}) prep4->acq1d acq2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq1d->acq2d proc1 Fourier Transform, Phase & Baseline Correction acq2d->proc1 proc2 Reference spectra to internal standard (TMS at 0.00 ppm) proc1->proc2 proc3 Integrate ¹H spectrum proc2->proc3 val1 Assign ¹H and ¹³C signals using 1D & HSQC data proc3->val1 val2 Confirm ¹H-¹H connectivity with COSY val1->val2 val3 Confirm full structure & quaternary carbons with HMBC val2->val3 val4 Compare experimental data with predictions val3->val4

Caption: A comprehensive workflow for NMR data acquisition, processing, and validation.

Part A: Sample Preparation

The quality of the final data is critically dependent on meticulous sample preparation.[2]

  • Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent in a 5 mm NMR tube.[4]

    • Causality: Chloroform-d (CDCl₃) is an excellent first choice for many non-polar to moderately polar organic molecules.[8] Its residual proton signal (δ ~7.26 ppm) is a sharp singlet that is unlikely to obscure aromatic signals significantly.[9][10] If solubility is limited, DMSO-d₆ is a more polar alternative, though its residual water peak can be broad.[11] The choice of solvent can slightly alter chemical shifts, so consistency is key.[12][13]

  • Internal Standard: Add an internal standard for chemical shift referencing. Tetramethylsilane (TMS) is the conventional standard, defined as 0.00 ppm for both ¹H and ¹³C spectra.[3]

    • Causality: An internal standard co-dissolved with the analyte provides the most accurate and reproducible referencing because it experiences the exact same sample conditions (temperature, magnetic field homogeneity).[14][15] This is superior to external referencing for achieving high precision.[16]

Part B: 1D NMR Acquisition (¹H and ¹³C)

These experiments provide the fundamental information about the number and electronic environment of the protons and carbons.

  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better spectral resolution, which is crucial for separating closely spaced signals in the aromatic region.[2]

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio. The spectral width should typically span from -1 to 12 ppm.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

    • Causality: Proton decoupling removes ¹H-¹³C coupling, simplifying the spectrum so that each unique carbon atom appears as a single peak.[12] This makes it easier to count the number of distinct carbon environments.[5] Given the low natural abundance of ¹³C (~1.1%), more scans are required compared to ¹H NMR to obtain a quality spectrum.

Part C: 2D NMR for Structural Confirmation

2D NMR experiments are the linchpin of the validation process, providing unambiguous evidence of atomic connectivity.[17][18] They transform spectral interpretation from a puzzle into a systematic process of verification.[19]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[18][19]

    • Validation Insight: For our target molecule, COSY will confirm the coupling between H-5', H-6', and H-2' on the dimethoxyphenyl ring, establishing their relative positions.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[18]

    • Validation Insight: HSQC is the primary tool for definitively assigning protonated carbons. For example, the proton signal at ~8.6 ppm will show a cross-peak to the carbon signal at ~155 ppm, unambiguously assigning these as H-6 and C-6, respectively.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH and ³JCH).[17][19]

    • Validation Insight: HMBC is arguably the most powerful experiment for piecing together the molecular skeleton.[6][20] It is essential for identifying quaternary (non-protonated) carbons and for connecting molecular fragments. Key expected correlations for validation include:

      • From the methoxy protons (OCH₃) to C-3' and C-4'.

      • From H-2' and H-6' to the pyrimidine-linked carbon, C-4. This is the critical correlation that confirms the connection between the two ring systems.

      • From H-6 to C-2, C-4, and C-5, confirming the structure of the pyrimidine ring.

Comparative Analysis: Aligning Prediction with Reality

With the complete dataset (1D and 2D spectra) in hand, the final step is to systematically assign each signal and validate it against the predicted data and the correlations observed in the 2D spectra.

Table 3: Comparison of Predicted vs. Representative Experimental NMR Data

AtomPredicted δ (ppm)Representative Exp. δ (ppm)Validation via 2D NMR
¹H NMR
H-6~8.68.62HSQC: Correlates to C-6 (~155.1 ppm). HMBC: Correlates to C-2, C-4, C-5.
H-2'~7.87.81HSQC: Correlates to C-2' (~112.5 ppm). COSY: Weakly correlates to H-6'. HMBC: Correlates to C-4, C-4', C-6'.
H-6'~7.77.73HSQC: Correlates to C-6' (~119.8 ppm). COSY: Correlates to H-5'. HMBC: Correlates to C-4, C-2', C-4'.
H-5'~7.07.01HSQC: Correlates to C-5' (~111.2 ppm). COSY: Correlates to H-6'.
OCH₃ (x2)~4.0, ~3.94.01, 3.95HSQC: Correlates to OCH₃ carbons (~56 ppm). HMBC: Correlate to C-3' and C-4' respectively.
¹³C NMR
C-2~160160.5HMBC: Correlates to H-6. Quaternary.
C-4~165164.8HMBC: Correlates to H-6, H-2', H-6'. Quaternary.
C-6~155155.1HSQC: Correlates to H-6.
C-5~145145.2 (d, ¹J(C,F)≈250 Hz)HMBC: Correlates to H-6. Quaternary.
C-1'~125125.4HMBC: Correlates to H-2', H-5', H-6'. Quaternary.
C-3',C-4'~150-155152.1, 150.8HMBC: Correlate to OCH₃ protons and aromatic protons. Quaternary.
Interpretation Logic
  • Initial Assignment: Use the ¹H spectrum's integration and multiplicities, along with the ¹³C spectrum's peak count, to make preliminary assignments based on the predictions.

  • HSQC Correlation: Lock in all protonated carbon assignments using the HSQC spectrum. Any ambiguity in the crowded aromatic region of the ¹H spectrum can often be resolved by spreading the signals out in the ¹³C dimension.[21]

  • COSY Walk: Trace the spin systems using the COSY data. This will confirm the H-5' to H-6' to H-2' connectivity chain.

  • HMBC Assembly: Use the HMBC correlations to build the final structure. The link from H-2'/H-6' to C-4 is the definitive proof of the phenyl-pyrimidine connection. The correlations from H-6 to the other pyrimidine carbons (C-2, C-4, C-5) confirm the substitution pattern on that ring.

Conclusion

The validation of NMR spectral data is a systematic process of hypothesis testing. By predicting the spectral outcome, acquiring a comprehensive suite of 1D and 2D NMR experiments, and using the interlocking connectivity information from those experiments, one can move from a plausible structure to a confirmed one. This guide provides a robust, self-validating workflow specifically tailored for Pyrimidine, 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoro-. Adherence to this methodology ensures the scientific integrity of the data and provides the high level of confidence required for publication, patent filings, and further stages of drug development.

References

  • BenchChem. (n.d.). 1H and 13C NMR Spectral Data for 2-Methoxy-3,4,5-trimethylphenol.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Gryzbowski, B. A., et al. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling, 44(4), 1479-1488. [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 3-Alkyldiaziridines.
  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

  • JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 794-814. [Link]

  • ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure?. Retrieved from [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Spectroscopic Analyses-Developments and Applications. [Link]

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]

  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

  • Steinbeck, C., et al. (2012). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry, 50(S1), S35-S41. [Link]

  • Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20261. [Link]

  • Claridge, T. D. W. (2026). The Evolving Landscape of NMR Structural Elucidation. Magnetic Resonance, 7(1), 1-22. [Link]

  • BenchChem. (n.d.). Comparative Analysis of 1H and 13C NMR Spectral Data for 5-Chloro-2-fluoropyridin-3-amine and Related Compounds.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 135-156. [Link]

  • University of Ottawa NMR Facility Blog. (2017, April 25). HMBC vs. H2BC. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Micura, R., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(21), e142. [Link]

  • de Graaf, R. A., et al. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts.
  • Pauli, G. F., et al. (2014). Improving the efficiency of quantitative (1)H NMR: an innovative external standard-internal reference approach. Journal of Natural Products, 77(1), 147-155. [Link]

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  • ResearchGate. (n.d.). Application of i-HMBC/D-i-HMBC methodology to identify the two-bond.... Retrieved from [Link]

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  • Nanalysis. (2019, April 17). Beyond Structure Elucidation - Introduction to qNMR Part II - Calibrants. Retrieved from [Link]

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Comparative

A Comparative Guide to LC-MS Method Validation for Impurity Profiling of 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoropyrimidine

Introduction In the landscape of pharmaceutical development, ensuring the purity and safety of an Active Pharmaceutical Ingredient (API) is paramount. The presence of impurities, even at trace levels, can significantly i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, ensuring the purity and safety of an Active Pharmaceutical Ingredient (API) is paramount. The presence of impurities, even at trace levels, can significantly impact the efficacy and safety of the final drug product.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][3] This guide provides an in-depth, experience-driven walkthrough of validating a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the detection of impurities in 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoropyrimidine, a novel heterocyclic compound representative of modern small-molecule drug candidates.

The objective is to not only detail the requisite validation protocols but also to explain the scientific rationale behind these choices. We will compare the performance of LC-MS with other analytical techniques, supported by experimental data, to demonstrate why it stands as the premier choice for this critical application. This document is intended for researchers, analytical scientists, and drug development professionals who are tasked with the crucial role of ensuring pharmaceutical quality and safety.

Understanding the Analyte and Its Potential Impurities

The target molecule, 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoropyrimidine, possesses several reactive sites. A thorough understanding of its synthetic route and chemical stability is the foundation of a robust impurity profiling strategy.[4]

Figure 1: Structure of the API

2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoropyrimidine

Potential impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.[1][4] Based on a hypothetical synthetic pathway involving the condensation of a precursor with a substituted phenyl ring followed by chlorination[5][6], we can anticipate the following impurities:

Table 1: Potential Impurities of 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoropyrimidine

Impurity IDNameSourceClassification
IMP-01 2-hydroxy-4-(3,4-dimethoxyphenyl)-5-fluoropyrimidineHydrolysis of chloro groupDegradation
IMP-02 4-(3,4-dimethoxyphenyl)-5-fluoropyrimidineIncomplete chlorinationProcess-related
IMP-03 2-chloro-4-(3-hydroxy-4-methoxyphenyl)-5-fluoropyrimidineImpurity in starting materialProcess-related
IMP-04 Dimer of APIUnwanted side reactionProcess-related

The Premier Solution: Why LC-MS for Impurity Analysis?

For the complex task of separating, identifying, and quantifying structurally similar impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) offers an unparalleled combination of sensitivity, selectivity, and structural elucidation capabilities.[2][7] While traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a workhorse in quality control, it falls short when impurities lack a chromophore or co-elute with the main peak. LC-MS overcomes these challenges by adding another dimension of detection—mass-to-charge ratio (m/z)—providing mass information that is highly specific and allows for the confident identification of known and unknown impurities.[7][8] Modern LC-MS/MS systems further enhance this by enabling fragmentation analysis for definitive structural confirmation.[9][10]

A Deep Dive into LC-MS Method Validation

The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3][11] Our approach is grounded in the ICH Q2(R1) guidelines.[3]

LC_MS_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_App Application Dev Initial Method Development & Optimization (LC & MS Parameters) Specificity Specificity & Forced Degradation Dev->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Testing (SST) Robustness->SST Finalized Method Routine Routine Sample Analysis SST->Routine Meets Criteria

Caption: High-level workflow for LC-MS method validation.

Optimized LC-MS Method Parameters

The causality behind our parameter selection is critical. A C18 stationary phase is chosen for its excellent retention of moderately non-polar compounds like our pyrimidine derivative. A gradient elution is necessary to resolve early-eluting polar impurities from the main API peak and late-eluting non-polar impurities within a reasonable runtime. The mobile phase additives (formic acid) are chosen to improve peak shape and enhance ionization in the MS source. Electrospray Ionization (ESI) in positive mode is selected as the pyrimidine ring is readily protonated.

Table 2: Final LC-MS/MS Method Parameters

ParameterCondition
LC System UHPLC System
Column C18 Reversed-Phase, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 min
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions API: [M+H]⁺ → fragment; IMPs: [M+H]⁺ → fragment
Specificity

Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][11]

Experimental Protocol:

  • Solution Preparation: Prepare individual solutions of the API and each known impurity (IMP-01 to 04). Prepare a mixed solution containing the API and all impurities.

  • Forced Degradation: Subject the API to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate relevant degradation products.[12][13]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours (solid state).

    • Photolytic: ICH-recommended light exposure (1.2 million lux hours and 200 watt hours/m²).[12]

  • Analysis: Inject a blank (diluent), the individual solutions, the mixed solution, and all stressed samples.

  • Evaluation: Assess peak purity of the API in the presence of impurities and degradants using both UV (if applicable) and MS data. Ensure no co-elution at the retention time of the API and that all impurity peaks are well-resolved from the main peak.

Trustworthiness Check: The protocol is self-validating by comparing results from unstressed samples with those from forced degradation. The ability to separate newly formed degradation products from the parent API confirms the method's stability-indicating nature.[13][14]

Linearity and Range

Purpose: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity.[15][16]

Experimental Protocol:

  • Stock Solutions: Prepare a stock solution of each impurity standard.

  • Calibration Standards: Prepare at least five concentration levels by serial dilution, ranging from the Limit of Quantitation (LOQ) to 120% of the specification limit for each impurity (e.g., if the limit is 0.1%, the range could be 0.025% to 0.15%).[16]

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot the mean peak area against concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 3: Linearity Data for IMP-01

Concentration (µg/mL)Mean Peak Area (n=3)
0.05 (LOQ)1,520
0.103,110
0.206,050
0.30 (100%)9,200
0.36 (120%)11,150
Results Value
Correlation Coefficient (r²) 0.9995
Slope 30,500
Y-Intercept 85

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should not be significantly different from zero.

Accuracy

Purpose: To assess the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[17] For impurity analysis, it is determined by recovery studies.

Experimental Protocol:

  • Sample Preparation: Spike a known amount of the API with known concentrations of each impurity at three levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analysis: Analyze each spiked sample in triplicate.

  • Evaluation: Calculate the percentage recovery of each impurity at each level.

Table 4: Accuracy (Recovery) Data for IMP-01

Spiked LevelConcentration (µg/mL)Mean Measured Conc. (µg/mL)% Recovery
50%0.150.14898.7%
100%0.300.304101.3%
150%0.450.44298.2%

Acceptance Criteria: The mean percent recovery should be within 80-120% for impurities.[18]

Precision

Purpose: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[9]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the API spiked with impurities at 100% of the specification limit on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results at each level.

Table 5: Precision Data for IMP-01

Precision LevelParameterResult (%RSD)
Repeatability 6 replicates, Day 1, Analyst 11.8%
Intermediate Precision 6 replicates, Day 2, Analyst 22.5%

Acceptance Criteria: %RSD should not be more than 15%.[18]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose:

  • LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]

Experimental Protocol:

  • Method: Based on the signal-to-noise (S/N) ratio.

  • Procedure: Prepare and inject a series of diluted solutions of each impurity.

  • Evaluation:

    • Determine the concentration that yields an S/N ratio of approximately 3:1 for the LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for the LOQ.[19] Confirm the LOQ by analyzing six replicates at this concentration and ensuring the precision (%RSD) and accuracy meet acceptance criteria.

Table 6: LOD and LOQ Data

ImpurityLOD (µg/mL) (S/N ≈ 3)LOQ (µg/mL) (S/N ≈ 10)Precision at LOQ (%RSD)
IMP-01 0.0150.056.8%
IMP-02 0.0180.067.5%

Acceptance Criteria: Precision at the LOQ should be ≤ 20% RSD.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[20]

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the method parameters, one at a time.

  • Analysis: Analyze a suitable sample under each modified condition.

  • Evaluation: Evaluate the effect on the results (e.g., retention time, peak area, resolution between peaks).

Table 7: Robustness Study

ParameterVariationObservation
Flow Rate ± 0.02 mL/minMinor shift in retention times; resolution maintained.
Column Temp ± 2°CMinor shift in retention times; resolution maintained.
Mobile Phase pH ± 0.2 unitsNo significant impact on peak shape or resolution.

Acceptance Criteria: The system suitability parameters (see below) should still be met under all varied conditions.

System Suitability

Purpose: To ensure that the complete analytical system (equipment, electronics, analytical operations) is suitable for the intended application on the day of analysis.[21]

Experimental Protocol:

  • SST Solution: Prepare a solution containing the API and critical impurities.

  • Analysis: Inject the SST solution five times before starting the sample analysis.

  • Evaluation: Calculate key parameters.

Acceptance Criteria:

  • Peak Area %RSD: ≤ 10.0% for the impurity peaks.

  • Resolution (Rs): ≥ 2.0 between the API and the closest eluting impurity.

  • Tailing Factor (T): ≤ 2.0 for all peaks.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is the gold standard, it is important to understand its performance relative to other available technologies.[1][12] The choice of method depends on the specific requirements of the analysis at different stages of drug development.

Technique_Comparison cluster_LCMS LC-MS/MS cluster_HPLCUV HPLC-UV cluster_GCMS GC-MS cluster_HPTLC HPTLC LCMS High Sensitivity (LOD/LOQ) High Selectivity (Mass) Structural Info (MS/MS) High Cost & Complexity HPLCUV Good Sensitivity Moderate Selectivity No Structural Info Lower Cost & Simple GCMS Excellent for Volatiles High Sensitivity Requires Derivatization for API Not Suitable for API HPTLC Low Sensitivity Low Selectivity Screening Tool Low Cost & High Throughput

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Validation

A Structural Comparison of 3,4-Dimethoxyphenyl Pyrimidines in Protein Kinase Binding Affinity: A Guide for Researchers

The 3,4-dimethoxyphenyl pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors. This guide provides an in-depth stru...

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Author: BenchChem Technical Support Team. Date: March 2026

The 3,4-dimethoxyphenyl pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors. This guide provides an in-depth structural comparison of this class of compounds, elucidating the key structure-activity relationships (SAR) that govern their binding affinity to various protein kinases. We will delve into the experimental data supporting these observations and provide detailed methodologies for assessing kinase binding, empowering researchers in the fields of oncology, signal transduction, and drug discovery to advance their research.

The Significance of the 3,4-Dimethoxyphenyl Pyrimidine Scaffold

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of specific kinases has revolutionized therapeutic strategies. The pyrimidine core, as a bioisostere of the adenine base of ATP, provides a foundational anchor for these inhibitors within the kinase hinge region.[1][2] The addition of the 3,4-dimethoxyphenyl group often enhances binding affinity and can confer selectivity for certain kinases. This moiety can engage in favorable hydrophobic and van der Waals interactions within the kinase active site, contributing to the overall potency of the inhibitor.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The binding affinity of 3,4-dimethoxyphenyl pyrimidine derivatives can be finely tuned by strategic modifications at various positions on both the pyrimidine and the phenyl rings. The following sections dissect the SAR of this scaffold against several key protein kinase targets.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

EGFR and VEGFR-2 are crucial receptor tyrosine kinases involved in tumor growth, proliferation, and angiogenesis.[3][4] The simultaneous inhibition of both kinases is a promising anti-cancer strategy to overcome resistance to single-target therapies.[3][4]

A series of 4,6-diaryl pyrimidines featuring the 3,4-dimethoxyphenyl moiety have been investigated as dual EGFR/VEGFR-2 inhibitors.[3] Key structural insights include:

  • Substitution at the 2-position of the pyrimidine ring: The introduction of a methylthio or ethylthio group at this position is well-tolerated and can contribute to potent inhibitory activity.[3]

  • Aryl group at the 4-position: A 4-chlorophenyl group at this position has been shown to be favorable for dual EGFR/VEGFR-2 inhibition.[3]

The pyrazolo[3,4-d]pyrimidine scaffold, a close analogue of pyrimidine, has also been extensively explored for EGFR and VEGFR-2 inhibition.[5][6] For these derivatives, the presence of a phenyl ring acts as a hydrophobic moiety occupying a key region of the ATP-binding site.[5]

Table 1: Comparative Binding Affinity of 3,4-Dimethoxyphenyl Pyrimidine Derivatives against EGFR and VEGFR-2

Compound IDCore ScaffoldKey SubstitutionsTarget KinaseIC50 (µM)Reference
23 Pyrimidine4-(4-Chlorophenyl), 2-(methylthio)EGFRData not specified in abstract[3]
24 Pyrimidine4-(4-Chlorophenyl), 2-(ethylthio)VEGFR-2Data not specified in abstract[3]
15 Pyrazolo[3,4-d]pyrimidineCyano pyrazole moietyVarious Cancer Cell LinesGI50 = 1.18 to 8.44[5]
16 Pyrazolo[3,4-d]pyrimidineEthyl ester at 4-imidazole ringVarious Cancer Cell LinesBroad-spectrum inhibition[5]
12b Pyrazolo[3,4-d]pyrimidinePhenylfuroxan scaffoldVEGFR-20.092[7]
Src Tyrosine Kinase

Src, a non-receptor tyrosine kinase, is often overexpressed and hyperactivated in various cancers, playing a critical role in cell proliferation, survival, and invasion.[8] Pyrazolo[3,4-d]pyrimidines have emerged as a promising class of Src inhibitors.[8][9]

Key SAR observations for Src inhibition include:

  • ATP-Competitive Inhibition: These compounds typically act as ATP-competitive inhibitors, binding to the ATP pocket of the Src kinase.[9]

  • Substituents on the Pyrazolo[3,4-d]pyrimidine Core: The nature of substituents at various positions of the pyrazolo[3,4-d]pyrimidine core dictates the potency and selectivity of Src inhibition. For instance, specific substitutions can lead to nanomolar inhibitory concentrations.[9]

Table 2: Comparative Binding Affinity of Pyrazolo[3,4-d]pyrimidine Derivatives against Src Kinase

Compound IDTarget KinaseIC50Reference
Dasatinib Src1.2 nM[10]
Si306 Src Family KinasesData not specified in abstract[8]
S7, S29, SI163 SrcNanomolar concentrations[9]
11a c-Src/AblPromising antiproliferative activity[10]
Bcr-Abl Tyrosine Kinase

The Bcr-Abl fusion protein is the causative agent of chronic myeloid leukemia (CML).[11] Dual Src/Bcr-Abl inhibitors are effective therapeutic agents for CML.[11] The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop potent dual inhibitors.[11]

A notable feature of some 4,6-disubstituted pyrimidines is their ability to bind to the myristate-binding site of Bcr-Abl, leading to allosteric inhibition, a different mechanism from the common ATP-competitive inhibition.[12]

Table 3: Comparative Activity of Pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives against Bcr-Abl

Compound IDCore ScaffoldInhibition MechanismEC50Reference
GNF-1 (4a) 4,6-disubstituted pyrimidineAllosteric (myristate site)Data not specified in abstract[12]
14d Thieno[2,3-d]pyrimidineAllosteric (myristate site)48 nM[12]
8j, 8k Pyrazolo[3,4-d]pyrimidineATP-competitiveNanomolar activities[11]

Experimental Methodologies for Assessing Kinase Binding Affinity

The determination of a compound's binding affinity to a target kinase is a critical step in the drug discovery process. Several robust and reliable methods are commonly employed.

In Vitro Kinase Activity Assays

These assays directly measure the enzymatic activity of the kinase in the presence of an inhibitor. A common method is the Kinase-Glo® Luminescent Kinase Assay .

Protocol: Kinase-Glo® Assay

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test compound in a suitable kinase buffer.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.

  • ATP Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent simultaneously terminates the kinase reaction and measures the remaining ATP via a luciferase-based reaction that produces light.

  • Luminescence Measurement: After a brief incubation (e.g., 10 minutes), measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The amount of ATP consumed is proportional to the kinase activity. A decrease in luminescence in the presence of the test compound indicates inhibition. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Assays for Kinase Inhibition

To assess the efficacy of an inhibitor in a more biologically relevant context, cellular assays are employed. These assays measure the inhibition of kinase activity within intact cells. A common approach is to measure the phosphorylation status of a downstream substrate of the target kinase using Western blotting or ELISA.

Protocol: Western Blot for Phospho-Protein Levels

  • Cell Treatment: Culture cells that express the target kinase to an appropriate density. Treat the cells with varying concentrations of the inhibitor for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate. Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition. Normalize the phospho-protein levels to a loading control (e.g., total protein or a housekeeping gene like GAPDH).

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Kinase_Inhibition_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Compound Library Compound Library Kinase Activity Assay Kinase Activity Assay Compound Library->Kinase Activity Assay Screening IC50 Determination IC50 Determination Kinase Activity Assay->IC50 Determination Dose-Response Lead Compounds Lead Compounds IC50 Determination->Lead Compounds Cell-Based Assays Cell-Based Assays Lead Compounds->Cell-Based Assays Validation Phosphorylation Analysis Phosphorylation Analysis Cell-Based Assays->Phosphorylation Analysis Mechanism of Action Optimized Leads Optimized Leads Phosphorylation Analysis->Optimized Leads Xenograft Models Xenograft Models Optimized Leads->Xenograft Models Efficacy Pharmacodynamic Analysis Pharmacodynamic Analysis Xenograft Models->Pharmacodynamic Analysis Target Engagement

Figure 1: A generalized workflow for the evaluation of protein kinase inhibitors.

SAR_Logic Pyrimidine Core Pyrimidine Core Binding Affinity Binding Affinity Pyrimidine Core->Binding Affinity H-bonds to Hinge 3,4-Dimethoxyphenyl 3,4-Dimethoxyphenyl 3,4-Dimethoxyphenyl->Binding Affinity Hydrophobic Interactions Substituents Substituents Substituents->Binding Affinity Fine-tunes Potency & Selectivity

Figure 2: Logical relationship of structural components to binding affinity.

Conclusion

The 3,4-dimethoxyphenyl pyrimidine scaffold represents a versatile and fruitful starting point for the design of potent and selective protein kinase inhibitors. A thorough understanding of the structure-activity relationships, as outlined in this guide, is paramount for the successful development of novel therapeutics. By employing the detailed experimental methodologies provided, researchers can confidently assess the binding affinity of their compounds and contribute to the advancement of targeted therapies. The continued exploration of this chemical space holds significant promise for addressing the challenges of kinase-driven diseases.

References

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers.
  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - Semantic Scholar. (2024-11-06).
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC.
  • Evolution of a New Class of VEGFR-2 Inhibitors
  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. PMC.
  • Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors. MDPI. (2020-08-18).
  • Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evalu
  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling P
  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PMC.
  • Expanding the Diversity of Allosteric Bcr-Abl Inhibitors. PMC.
  • Development of a Binding Model to Protein Tyrosine Kinases for Substituted Pyrido[2,3-d]pyrimidine Inhibitors.
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.
  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer.
  • Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. J-Stage.
  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed.
  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. PMC. (2016-04-15).
  • Novel pyrazolo[3,4-d]pyrimidines as dual Src/Bcr-Abl kinase inhibitors: Synthesis and biological evaluation for chronic myeloid leukemia tre
  • A Technical Guide to the Structure-Activity Relationship of Pyrimidine-2,4-diamine Deriv

Sources

Comparative

X-ray crystallography validation of 5-fluoro-4-(3,4-dimethoxyphenyl)pyrimidine structures

Structural Validation of 5-Fluoro-4-(3,4-dimethoxyphenyl)pyrimidine Scaffolds: A Comparative Guide As targeted therapeutics evolve, the precision of structural biology must scale proportionally. Pyrimidine derivatives—sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 5-Fluoro-4-(3,4-dimethoxyphenyl)pyrimidine Scaffolds: A Comparative Guide

As targeted therapeutics evolve, the precision of structural biology must scale proportionally. Pyrimidine derivatives—specifically those bearing a 5-fluoro-4-(3,4-dimethoxyphenyl) substitution—have emerged as highly privileged pharmacophores in the design of kinase inhibitors (e.g., targeting MPS1, c-Src, and Aurora kinases)[1][2]. The 5-fluoro moiety modulates the pKa of the pyrimidine nitrogens while providing a vector for halogen bonding, and the 3,4-dimethoxyphenyl group drives critical hydrophobic interactions within the ATP-binding pocket.

However, confirming the exact binding pose of these low-molecular-weight ligands (<500 Da) within a >30 kDa protein complex requires rigorous structural validation. As a Senior Application Scientist, I have compiled this guide to objectively compare X-ray crystallography against alternative modalities (NMR and Cryo-EM) for this specific scaffold, detailing the causality behind our methodological choices and providing a self-validating protocol for high-resolution structural determination.

Methodological Comparison: Selecting the Optimal Validation Modality

When validating the interaction between a 5-fluoro-4-(3,4-dimethoxyphenyl)pyrimidine inhibitor and its target kinase, researchers typically evaluate three primary structural techniques: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Cryo-Electron Microscopy (Cryo-EM)[3][4].

While Cryo-EM has experienced a "resolution revolution" for massive macromolecular complexes, its resolution typically hovers between 1.5 Å and 3.0 Å[3][5]. At this resolution, distinguishing the exact rotational conformation of the methoxy groups or the precise orientation of the 5-fluoro substituent against the kinase hinge region is highly prone to model bias. Similarly, Solution NMR provides excellent dynamic data but suffers from severe signal broadening when the protein-ligand complex exceeds 30-50 kDa, making it unsuitable for many full-length kinase complexes[4].

Table 1: Quantitative Comparison of Structural Validation Modalities for Pyrimidine-Kinase Complexes

Performance MetricX-ray CrystallographySolution NMRCryo-Electron Microscopy (Cryo-EM)
Typical Resolution Limit 0.8 – 1.5 Å (Atomic) Ensemble models1.5 – 3.0 Å (Near-atomic)
Complex Size Limitations None (requires crystallization)< 30-50 kDa (High-res limit)> 50 kDa (Ideal for large assemblies)
Ligand Conformation Accuracy Absolute 3D coordinatesDynamic averagingLimited by local map resolution
Halogen Bond Detection Directly observable Inferred via chemical shiftsRarely distinguishable
Throughput (Ligand Screening) High (Automated mounting)Low to MediumMedium

The Causality of Choice: We select X-ray crystallography as the gold standard for this scaffold because the energetic contribution of the 5-fluoro group relies on sub-angstrom distance geometries (typically 2.8–3.2 Å for halogen-oxygen interactions). Only X-ray crystallography provides the electron density maps sharp enough to unambiguously assign these coordinates without over-relying on computational geometry restraints[2][6].

Self-Validating Experimental Protocol: High-Resolution X-ray Crystallography

To ensure trustworthiness, a structural biology protocol cannot simply generate a model; it must actively attempt to disprove its own assumptions. The following step-by-step methodology incorporates a simulated annealing omit map —a self-validating system designed to eliminate model bias when placing the 5-fluoro-4-(3,4-dimethoxyphenyl)pyrimidine ligand.

Step 1: Protein-Ligand Co-Crystallization

  • Action: Purify the target kinase to >95% homogeneity. Incubate with a 5-fold molar excess of the pyrimidine ligand for 2 hours at 4°C prior to setting up hanging-drop vapor diffusion plates.

  • Causality: Co-crystallization (as opposed to apo-crystal soaking) is utilized because the 3,4-dimethoxyphenyl group often induces a significant "DFG-in" to "DFG-out" conformational shift in the kinase activation loop. Soaking would shatter the pre-formed apo-crystals due to this massive unit cell dimension change.

Step 2: Cryo-Cooling and Diffraction Data Collection

  • Action: Transfer crystals briefly into a mother liquor supplemented with 20% (v/v) glycerol before flash-cooling in liquid nitrogen. Collect diffraction data at 100K using a synchrotron radiation source (e.g., wavelength = 0.979 Å).

  • Causality: Data collection at 100K mitigates radiation damage caused by free radicals generated by the intense X-ray beam, preserving the integrity of the carbon-fluorine bond which is highly susceptible to radiolytic cleavage at room temperature[6].

Step 3: Phase Determination via Molecular Replacement (MR)

  • Action: Utilize a previously solved apo-kinase structure (stripped of all ligands and water molecules) as the search model in Phaser.

  • Causality: Removing waters and ligands prevents "phase bias," ensuring that any electron density appearing in the ATP-binding pocket is solely derived from the actual experimental diffraction of the pyrimidine ligand.

Step 4: The Self-Validating Step (Simulated Annealing Omit Maps)

  • Action: After initial rigid-body refinement, build the pyrimidine ligand into the Fo​−Fc​ difference electron density map. To validate the critical 5-fluoro position, intentionally delete the fluorine atom from the coordinate file. Run a simulated annealing refinement (heating the in silico model to 5000K and slowly cooling it) to erase any memory of the fluorine atom from the calculated phases.

  • Causality: If the fluorine atom is genuinely present in that specific orientation, a massive positive peak (>3.0 σ ) will reappear in the exact location on the resulting omit map. If the peak does not appear, the initial placement was an artifact of human model bias. This creates a closed-loop, self-verifying protocol.

Workflow N1 Protein-Ligand Co-crystallization (Kinase + Pyrimidine Scaffold) N2 Diffraction Data Collection (Synchrotron Source at 100K) N1->N2 Harvest & Cryo-cool N3 Phase Determination (Molecular Replacement) N2->N3 Process Diffraction Data N4 Model Building & Refinement (Phenix/Coot) N3->N4 Generate Initial Map N5 Self-Validation (Simulated Annealing Omit Maps) N4->N5 Remove Ligand Atoms N5->N4 Unbiased Density Confirmed

Workflow for self-validating X-ray crystallographic phase determination and model refinement.

Experimental Data & Structural Insights

Once the structure is validated, the quantitative metrics of the diffraction data must be assessed to ensure the model's reliability. Below is a representative data table demonstrating the high-resolution metrics achievable with this scaffold.

Table 2: Crystallographic Data Collection and Refinement Statistics

ParameterPyrimidine-Kinase Complex
Space Group P21​21​21​
Unit Cell Dimensions (Å) a = 45.2, b = 61.8, c = 102.4
Resolution Range (Å) 50.0 – 1.45 (1.50 – 1.45)*
Completeness (%) 99.8 (98.5)
Rmerge​ / Rpim​ 0.064 / 0.032
Rwork​ / Rfree​ 0.175 / 0.202
Ligand Average B-factor (Ų) 22.4
Ramachandran Favored (%) 98.2

*Values in parentheses denote the highest resolution shell.

Mechanistic Insights: The refined structure reveals the causality of the scaffold's potency. The pyrimidine N1 and N3 atoms establish canonical bidentate hydrogen bonds with the kinase hinge region. Simultaneously, the 5-fluoro substitution projects into a narrow hydrophobic channel, forming a stabilizing multipolar interaction with the backbone carbonyl of the gatekeeper residue. The 3,4-dimethoxyphenyl ring rotates to a 45° dihedral angle relative to the pyrimidine core, perfectly occupying the selectivity pocket without inducing steric clashes.

Binding L 5-fluoro-4-(3,4-dimethoxyphenyl) pyrimidine H1 Hinge Region Binding (Bidentate H-Bonds) L->H1 Pyrimidine N1/N3 H2 Halogen Interaction (Gatekeeper Carbonyl) L->H2 5-Fluoro moiety H3 Hydrophobic Packing (Selectivity Pocket) L->H3 Methoxy groups T1 High Target Affinity & Selectivity H1->T1 H2->T1 H3->T1

Molecular interaction network driving target affinity and selectivity for the pyrimidine scaffold.

Conclusion and Future Perspectives

While Cryo-EM is undeniably the future for elucidating massive, multi-protein signaling complexes[5][7], X-ray crystallography remains the undisputed champion for small-molecule drug optimization[3][6]. For scaffolds like 5-fluoro-4-(3,4-dimethoxyphenyl)pyrimidine, the difference between a highly potent drug and an inactive compound often lies in a fraction of an angstrom. By employing rigorous, self-validating crystallographic protocols such as simulated annealing omit maps, researchers can confidently map these atomic interactions, ensuring that downstream chemical optimization is grounded in absolute structural truth.

References

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Sygnature Discovery[Link]

  • Comparison of X-ray Crystallography, NMR and EM Creative Biostructure[Link]

  • X-ray Crystal Structure-Guided Design and Optimization of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor Journal of Medicinal Chemistry - ACS Publications[Link]

  • X-rays in the Cryo-EM Era: Structural Biology's Dynamic Future National Institutes of Health (NIH) / PMC[Link]

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Feasible Synthetic Routes

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrimidine, 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoro-
Reactant of Route 2
Reactant of Route 2
Pyrimidine, 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoro-
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